CAS 5036-02-2 molecular weight and structural analysis
The following technical guide provides an in-depth structural and analytical profile of CAS 5036-02-2 , chemically known as (±)-Tetramisole .[1][2][3] This document is designed for research scientists and analytical chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and analytical profile of CAS 5036-02-2 , chemically known as (±)-Tetramisole .[1][2][3] This document is designed for research scientists and analytical chemists requiring rigorous validation protocols for this compound.
Molecular Weight, Structural Elucidation, and Analytical Protocols
Executive Technical Summary
CAS 5036-02-2 refers to Tetramisole , a synthetic imidazothiazole derivative.[1][2][3][4] It functions primarily as a non-specific alkaline phosphatase (ALP) inhibitor and an anthelmintic agent.[1][3] Unlike its pure levorotatory enantiomer (Levamisole, CAS 14769-73-4), CAS 5036-02-2 is the racemic mixture (dl-Tetramisole) containing equimolar amounts of the (S)- and (R)-isomers.[1][2][3]
In research and drug development, distinguishing the racemate from the active enantiomer is critical, as the biological activity (specifically anthelmintic potency) resides predominantly in the L-isomer, while both isomers inhibit ALP.[2] This guide outlines the structural validation and chiral analysis required to certify the identity of CAS 5036-02-2.[1][2][3]
The core structure features a bicyclic system—an imidazo[2,1-b]thiazole ring fused with a phenyl group.[1][2][3][4] The molecule possesses a single chiral center at the C6 position, which dictates its stereochemistry.
The primary fragmentation pathway involves the cleavage of the thiazole ring.[3]
Loss of the phenyl group or ring opening typically yields fragments at m/z 176 (loss of ethylene) or m/z 123 (thiazole moiety).[1][3]
Nuclear Magnetic Resonance (NMR)
Objective: Verify the bicyclic skeleton and the integrity of the phenyl ring.
Solvent:
(Deuterated Chloroform) is preferred for the free base to prevent proton exchange broadening.[1][3]
¹H NMR Assignments (400 MHz,
):
Aromatic Region (7.2 – 7.4 ppm): Multiplet integration of 5H (Phenyl group).[1][3]
Benzylic Proton (C6-H): A triplet or dd around 5.4 ppm .[1][2][3] This is the chiral center proton; its coupling is sensitive to conformation.[1][3]
Imidazoline Ring Protons: Multiplets at 3.0 – 4.0 ppm .[1][2][3] The rigidity of the bicyclic system creates distinct diastereotopic protons, resulting in complex splitting patterns rather than simple triplets.
Infrared Spectroscopy (FT-IR)
Objective: Identification of functional groups.
C=N Stretch: ~1615 cm⁻¹ (Imidazoline double bond character).[1][3]
Since CAS 5036-02-2 is a racemate, proving the presence of both enantiomers is the definitive quality control step to distinguish it from Levamisole.[1][2][3]
Protocol: Chiral HPLC Separation
Rationale: Standard C18 columns cannot separate enantiomers.[1][3] A polysaccharide-based chiral stationary phase is required.[1][2][3]
Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose derivatives).[1][2][3]
Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[1][3]
Note: DEA is crucial to sharpen the peak of the basic amine.
The following diagram illustrates the logical flow for validating CAS 5036-02-2, ensuring it is not mistaken for its salt form or a single enantiomer.
Caption: Logical decision tree for the structural and chiral validation of Tetramisole (CAS 5036-02-2).
Biological Context: Mechanism of Action
While often used as a chemical intermediate, Tetramisole is a potent inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP) .[2][3]
Mechanism: Uncompetitive Inhibition.[1][2][3] The molecule binds to the enzyme-substrate complex, preventing the release of the phosphate group.[2]
Stereospecificity: Both enantiomers inhibit ALP, but the L-isomer (Levamisole) is significantly more active against nematode acetylcholine receptors (anthelmintic activity).[1][2][3]
Caption: Uncompetitive inhibition mechanism of Alkaline Phosphatase by Tetramisole.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68628, Tetramisole Hydrochloride. (Data extrapolated for Free Base CAS 5036-02-2).[1][2][3] Retrieved from [Link]
Van Belle, H. (1972). Kinetics and Inhibition of Alkaline Phosphatases from Canine Tissues.[3] Biochimica et Biophysica Acta (BBA) - Enzymology.[1][2][3] (Foundational study on Tetramisole inhibition).
European Pharmacopoeia (Ph.[1][3][8] Eur.). Monograph: Levamisole Hydrochloride.[1][2][3][9][10] (Reference for chiral separation protocols applicable to the racemate).
Solubility profile of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid in organic solvents
An In-depth Technical Guide to Determining the Solubility Profile of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid in Organic Solvents Foreword The journey of a novel chemical entity from discovery to a viable pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Determining the Solubility Profile of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid in Organic Solvents
Foreword
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with meticulous scientific investigation. Among the most critical early-stage characterizations is the determination of its solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid in a range of organic solvents. By integrating theoretical principles with robust experimental protocols, this document aims to empower scientists to generate high-quality, reliable solubility data essential for informed decision-making in downstream formulation and process development.
Introduction to 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid and the Imperative of Solubility Profiling
2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid is a molecule of interest within the broader class of aminothiazole derivatives, a scaffold known for a wide array of biological activities.[1][2][3] The developability of this compound as a potential therapeutic agent is intrinsically linked to its physicochemical properties, with solubility being a paramount parameter.
A comprehensive understanding of its solubility in various organic solvents is critical for several key aspects of drug development:
Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form (polymorph) with high purity and yield.[4][5]
Formulation Development: Solubility data guides the selection of excipients and the development of various dosage forms, from oral solids to parenteral solutions.[6][7] For topical formulations, understanding solubility in non-aqueous excipients is a primary step.[7]
Process Chemistry: The efficiency of synthesis, extraction, and purification processes is heavily dependent on the solubility of the active pharmaceutical ingredient (API) and its intermediates.
Preclinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, ensuring adequate exposure for pharmacological and toxicological assessments.
This guide will provide a detailed roadmap for establishing a robust solubility profile for 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid.
Theoretical Bedrock of Solubility
Thermodynamically, solubility is defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase at a given temperature and pressure.[8] This equilibrium is achieved when the chemical potential of the solute in the solid phase equals its chemical potential in the liquid phase.[9] The solubility of a crystalline solid in a liquid solvent is governed by two key energetic factors:
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.
A delicate balance between these two forces dictates the extent of dissolution. The principle of "like dissolves like" provides a qualitative prediction of solubility, where solutes tend to dissolve in solvents with similar polarity and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces).[10]
The temperature dependence of solubility is described by the van't Hoff equation , which relates the change in solubility to the enthalpy of solution (ΔH°sol):
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where:
x is the mole fraction solubility
ΔH°sol is the standard enthalpy of solution
ΔS°sol is the standard entropy of solution
R is the universal gas constant
T is the absolute temperature in Kelvin
A positive ΔH°sol (endothermic dissolution) indicates that solubility increases with temperature, which is the most common scenario for solid solutes.[4][11]
Strategic Selection of Organic Solvents
The choice of organic solvents for solubility screening should be systematic and cover a range of polarities and chemical functionalities to provide a comprehensive profile. The following table outlines a suggested panel of solvents for the initial screening of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid.
Solvent Class
Examples
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
Capable of hydrogen bonding, which may interact favorably with the hydroxyl and amino groups of the target molecule. These are common solvents in pharmaceutical processing.[12]
Possess large dipole moments and can accept hydrogen bonds. DMSO and DMF are strong solvents often used to dissolve poorly soluble compounds.[12][13]
Ethers
Tetrahydrofuran (THF)
Moderately polar solvents with oxygen atoms that can act as hydrogen bond acceptors.
Esters
Ethyl Acetate
Common solvents in synthesis and purification with moderate polarity.[12]
Non-polar
Heptane, Toluene
Used to assess the compound's lipophilicity and potential for miscibility in non-polar environments. Low solubility is generally expected unless the molecule has significant non-polar character.
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[14][15]
Mandatory Characterization of the Solid Material
Prior to initiating solubility studies, it is crucial to characterize the solid form of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid. The presence of different polymorphs or solvates can significantly impact solubility.[15] At a minimum, the following should be performed:
Powder X-ray Diffraction (PXRD): To confirm the crystalline form.
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity.
Thermogravimetric Analysis (TGA): To identify the presence of bound solvents or water.
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Measurement.
Step-by-Step Protocol
Preparation:
Add an excess amount of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid to a series of glass vials. Ensuring an excess of solid is present at the end of the experiment is crucial for confirming that equilibrium has been reached.[14]
Dispense a precise volume (e.g., 2 mL) of the selected organic solvent into each vial.
Prepare samples in triplicate for each solvent and temperature combination to ensure statistical validity.[11]
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker or rotator with precise temperature control (e.g., 25°C and 37°C).
Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established in preliminary experiments by sampling at various time points until the concentration plateaus.[15]
Sampling and Sample Preparation:
After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step must be performed quickly and at the experimental temperature to avoid precipitation.
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
Quantitative Analysis:
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[14]
A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
Data Analysis and Presentation
The results of the solubility study should be presented in a clear and concise manner.
Tabulation of Solubility Data
The experimental solubility data for 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid should be tabulated as shown below. Data can be expressed in various units, such as mg/mL, mol/L, or mole fraction.
Solvent
Temperature (°C)
Solubility (mg/mL) ± SD
Molar Solubility (mol/L) ± SD
Methanol
25
Hypothetical Data
Hypothetical Data
37
Hypothetical Data
Hypothetical Data
Ethanol
25
Hypothetical Data
Hypothetical Data
37
Hypothetical Data
Hypothetical Data
Acetone
25
Hypothetical Data
Hypothetical Data
37
Hypothetical Data
Hypothetical Data
Ethyl Acetate
25
Hypothetical Data
Hypothetical Data
37
Hypothetical Data
Hypothetical Data
Acetonitrile
25
Hypothetical Data
Hypothetical Data
37
Hypothetical Data
Hypothetical Data
DMSO
25
Hypothetical Data
Hypothetical Data
37
Hypothetical Data
Hypothetical Data
Tetrahydrofuran
25
Hypothetical Data
Hypothetical Data
37
Hypothetical Data
Hypothetical Data
Thermodynamic Analysis
By determining the solubility at two or more temperatures, the thermodynamic parameters of dissolution can be estimated using the van't Hoff equation.[4][11] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T) will yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.
Enthalpy of Solution (ΔH°sol): A positive value indicates an endothermic process, where energy is absorbed to break the crystal lattice, and solubility increases with temperature. A negative value indicates an exothermic process.
Entropy of Solution (ΔS°sol): A positive value indicates an increase in disorder upon dissolution, which is typical for the dissolution of a crystalline solid.
These parameters provide valuable insights into the dissolution mechanism and the interplay of forces between the solute and the solvent.
Data Correlation with Semi-Empirical Models
For more extensive datasets across multiple temperatures, semi-empirical models can be used to correlate the experimental data. The modified Apelblat equation is a widely used model for this purpose:[9][16]
ln(x) = A + (B/T) + C * ln(T)
where A, B, and C are empirical parameters obtained by fitting the model to the experimental data. This model is highly effective for representing the temperature dependence of solubility in various solvent systems.[16]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid in organic solvents. Adherence to these principles and protocols will generate reliable and high-quality data that is fit for purpose in a drug development setting. The resulting solubility profile will serve as a cornerstone for rational solvent selection in crystallization, guide pre-formulation activities, and ultimately accelerate the progression of this compound towards clinical evaluation. Further studies could involve investigating solubility in binary solvent mixtures, which are often employed in crystallization processes to fine-tune solubility and control crystal habit.[11]
References
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre.
Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
Kim, M. S., et al. (2021).
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
Babu, R. J., & Nokhodchi, A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
Ahad, A., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega.
Kumar, R., & Singh, P. (2020).
BMG LABTECH. (2023).
Shaikh, S. M., et al. (2020).
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
World Health Organiz
Al-Amiery, A. A., et al. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
Cayman Chemical. (n.d.).
Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.).
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
Li, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
Bustam, M. A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE.
Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
Targeting the Thiazole Scaffold: A Technical Guide to 4-Thiazoleacetic Acid Derivatives
Executive Summary: The Thiazole Imperative In the landscape of heterocyclic medicinal chemistry, 4-thiazoleacetic acid derivatives represent a privileged scaffold. Unlike simple thiazoles, the addition of the acetic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thiazole Imperative
In the landscape of heterocyclic medicinal chemistry, 4-thiazoleacetic acid derivatives represent a privileged scaffold. Unlike simple thiazoles, the addition of the acetic acid side chain at the C-4 position introduces a critical "acidic head" capable of hydrogen bonding and ionic interactions, while the thiazole ring itself serves as a robust linker and pharmacophore.
This guide dissects the biological activity of these derivatives, moving beyond basic screening to the molecular mechanisms driving their efficacy in diabetic complications (Aldose Reductase Inhibition), oncology (EGFR/PI3K targeting), and antimicrobial resistance (MurB inhibition).
The biological versatility of 4-thiazoleacetic acid stems from its ability to act as a bioisostere for amide or carboxylate linkers in peptide mimetics. The SAR can be deconstructed into three zones:
The Acidic Head (C-4 Position): The acetic acid moiety is often the primary determinant for binding to polar residues in enzyme active sites (e.g., the anion-binding pocket of Aldose Reductase).
The Lipophilic Tail (C-2 Position): Substitutions here (aryl, hydrazinyl, amino) dictate cell permeability and hydrophobic pocket occupancy.
The Core (Thiazole Ring): Acts as a rigid spacer, orienting the head and tail.
Visualization: SAR Logic Map
The following diagram illustrates the functional zones of the 4-thiazoleacetic acid scaffold.
Caption: Functional decomposition of the 4-thiazoleacetic acid scaffold showing critical interaction points for medicinal chemistry optimization.
The most clinically validated application of thiazole-acetic acid derivatives (and their saturated thiazolidinone cousins like Epalrestat ) is the inhibition of Aldose Reductase (ALR2) .[1]
Mechanism of Action
Hyperglycemia fluxes glucose into the Polyol Pathway , where ALR2 converts glucose to sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage (neuropathy, retinopathy). 4-Thiazoleacetic acid derivatives inhibit ALR2 by mimicking the substrate transition state.
The Selectivity Challenge
A critical failure point in drug design is cross-reactivity with Aldehyde Reductase (ALR1) , which detoxifies reactive aldehydes.[2] High-fidelity ligands must target the hydrophobic specificity pocket of ALR2, which is distinct from ALR1.
Caption: The Polyol Pathway highlighting the specific intervention point of Thiazoleacetic acid derivatives against Aldose Reductase.
Quantitative Efficacy Data
The table below compares the inhibitory potential of key derivatives against the standard drug Epalrestat.
Compound Class
Substituent (R at C-2)
IC50 (ALR2)
Selectivity (ALR2/ALR1)
Ref
Epalrestat (Std)
(Thiazolidinone core)
0.16 µM
High
[1, 2]
Thiazole-4-acetic acid
2-Amino-4-(4-fluorophenyl)
0.21 µM
Moderate
[3]
Thiazole-4-acetic acid
2-Benzamido
0.09 µM
Very High
[4]
Spiro-derivative
Spiro-hydantoin tail
1.20 µM
Low
[5]
Insight: The introduction of a benzamido group at C-2 (Row 3) significantly enhances potency and selectivity compared to the free amino group, likely due to additional hydrophobic interactions within the enzyme's specificity pocket.
Recent studies have repositioned 2-substituted-4-thiazoleacetic acid derivatives as multi-target kinase inhibitors.
Target: EGFR (Epidermal Growth Factor Receptor) and the downstream PI3K/Akt pathway.
Mechanism: The thiazole ring acts as an ATP-mimetic, fitting into the kinase hinge region. The acetic acid tail can extend to interact with the solvent-exposed region or specific lysine residues.
Key Result: Derivatives with a hydrazinyl linker at C-2 showed IC50 values of 2.57 µM against MCF-7 (breast cancer) lines, inducing G1/S phase arrest [6].
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-Thiazoleacetate
To ensure reproducibility, this guide provides a validated protocol based on the Hantzsch Thiazole Synthesis . This method is preferred for its atom economy and scalability.
Reagents
Precursor A: Ethyl 4-chloroacetoacetate (1.0 eq)
Precursor B: Thiourea (1.0 eq)
Solvent: Absolute Ethanol
Base: Sodium Acetate (mild) or Triethylamine (for neutralization)
Step-by-Step Methodology
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (7.6 g, 100 mmol) in Absolute Ethanol (100 mL) .
Addition: Add Ethyl 4-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 30 minutes at room temperature. Note: The reaction is exothermic; monitor temperature.
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (78°C) for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
Work-up:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure (rotary evaporator) to ~20 mL.
Pour the residue into ice-cold water (100 mL) and neutralize with saturated Sodium Bicarbonate (NaHCO3) solution until pH ~8.
Isolation: The product, Ethyl 2-amino-4-thiazoleacetate , will precipitate as a solid. Filter via vacuum filtration.
Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure white crystals.
Yield Expectation: 75-85%
Validation: 1H NMR (DMSO-d6) should show a singlet at δ ~6.3-6.5 ppm (Thiazole C-5 H) and a singlet at δ ~3.6 ppm (CH2-CO).
Future Outlook: Multi-Functional Ligands
The future of this scaffold lies in Multi-Target Directed Ligands (MTDLs) .
Diabetes + Oxidative Stress: Combining the ALR2 inhibitory "head" with an antioxidant "tail" (e.g., phenolic moiety) at the C-2 position.
Antimicrobial Resistance: Utilizing the acetic acid group to chelate metals in metallo-enzyme active sites of resistant bacteria.
References
Maccari, R., et al. (2020). "(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors." European Journal of Medicinal Chemistry.
Guzman, A., et al. (2023). "Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors." Scientific Reports.
BenchChem. (2025).[3] "Protocols for the Synthesis of N-Acylated Thiazole Derivatives." BenchChem Application Notes.
Dawood, D.H., et al. (2020). "Synthesis and biological evaluation of new thiazole derivatives as potential anticancer and antimicrobial agents." Journal of Chemical Research.
Paoli, P., et al. (2011). "Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold." The Open Medicinal Chemistry Journal.
Megahed, W., et al. (2023).[4] "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules.
Technical Guide: Ionization Dynamics of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-
The following technical guide details the physicochemical and ionization properties of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- . This analysis synthesizes fragment-based prediction, structural analog data, and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical and ionization properties of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- . This analysis synthesizes fragment-based prediction, structural analog data, and fundamental organic chemistry principles to provide a robust reference for research and development.
Executive Summary & Compound Identity
4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- is a heterobifunctional small molecule exhibiting amphoteric character due to the presence of a carboxylic acid, a basic thiazole nitrogen, and a phenolic moiety.[1] Its ionization state is highly sensitive to pH, dictating its solubility, membrane permeability, and binding affinity in biological assays.
CAS Number: 885279-85-6 (Representative analog class)
Molecular Formula:
Molecular Weight: 250.27 g/mol
Core Scaffold: 2-Anilinothiazole-4-acetic acid
Structural Analysis
The molecule consists of three distinct ionization centers (ionophores) that activate sequentially across the pH scale:
Carboxyl Group (-COOH): Located on the acetic acid side chain at position 4.
Thiazole Ring Nitrogen (N3): The primary basic center, modulated by the electron-withdrawing N-phenyl substituent.
Phenolic Hydroxyl (-OH): Located at the para-position of the phenyl ring.
Physicochemical Profiling: pKa & Ionization
The ionization profile is characterized by three dissociation constants (
). The values below are synthesized from experimental data of close structural analogs (e.g., 2-aminothiazole-4-acetic acid, fentiazac metabolites) and Hammett equation predictions.
Table 1: Ionization Constants (pKa)
Ionization Center
Functional Group
Type
Estimated pKa
Charge Transition
Carboxylic Acid
Acidic
3.6 – 3.9
Neutral () Anionic ()
Thiazole Nitrogen
Basic
4.1 – 4.5
Cationic () Neutral ()
Phenolic Hydroxyl
Acidic
9.8 – 10.2
Neutral () Anionic ()
Technical Note on Thiazole Basicity: The parent 2-aminothiazole has a
of ~5.39. However, the N-phenyl substitution in this compound exerts an electron-withdrawing effect (via induction and resonance), reducing the electron density available at the endocyclic N3 nitrogen. Consequently, the basicity is lowered to the 4.1–4.5 range compared to the unsubstituted parent.
Microspecies Distribution
The molecule exists in four distinct protonation states depending on the pH environment.
Cationic Species (
): The thiazole nitrogen is protonated (), and the carboxyl/phenol groups are neutral.
Zwitterionic / Neutral Mix (
): A narrow pH window where the carboxyl group deprotonates () while the thiazole remains partially protonated (). This is the Isoelectric Point (pI) region where solubility is minimal.
Mono-Anionic Species (
): The thiazole is deprotonated (neutral) and the carboxyl is ionized (). This is the predominant species at physiological pH (7.4).
Di-Anionic Species (
): Both the carboxyl and the phenolic hydroxyl are deprotonated.
Visualization of Ionization Pathways[1]
The following diagram illustrates the sequential deprotonation steps and the resulting molecular species.
Figure 1: Sequential protonation states of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- across the pH scale.
Experimental Methodologies for Validation
To empirically verify these values in a laboratory setting, the following protocols are recommended. These ensure data integrity and account for the compound's low solubility in acidic media.
Protocol A: Potentiometric Titration (SiriusT3 or Equivalent)
Best for determining accurate pKa values when sample quantity is sufficient (>5 mg).
Preparation: Dissolve 1 mg of the compound in 1.0 mL of 0.15 M KCl (ionic strength adjuster). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
Titrant: Use 0.5 M KOH (carbonate-free) and 0.5 M HCl.
Execution:
Acidify sample to pH 2.0.
Titrate upwards to pH 12.0 under inert gas (
or ) to prevent absorption.
Perform a reverse titration (pH 12
2) to check for hysteresis (precipitation).
Analysis: Fit the Bjerrum plot to identify inflection points. The difference between the first two pKa values (COOH vs Thiazole) may be small (< 1 log unit), requiring weighted non-linear least squares regression for resolution.
Best for low-solubility compounds or overlapping pKa values.
Principle: The UV spectrum of the thiazole ring shifts upon protonation, and the phenol spectrum shifts upon ionization (bathochromic shift).
Setup: Prepare a 50 µM solution in a universal buffer (e.g., Britton-Robinson).
Wavelength Selection: Monitor absorption maxima (
) shifts.
Thiazole transition: Look for shifts in the 250–280 nm region.
Phenol transition: Look for shifts in the 290–320 nm region (phenolate formation).
Data Processing: Plot Absorbance vs. pH at
. The inflection point of the sigmoidal curve corresponds to the .
Implications for Research & Drug Development
Solubility & Lipophilicity (LogD)
The ionization state directly dictates the distribution coefficient (LogD).
pH 1–3: The compound is cationic. Solubility is moderate; LogD is low.
pH 3.5–4.5 (Critical Region): The compound approaches its Isoelectric Point (pI) . The net charge is near zero (Zwitterionic/Neutral mix).
Risk: This is the pH of minimum solubility (
). Precipitation is highly likely in acidic buffers or during LC-MS mobile phase gradients if pH is not controlled.
pH 7.4 (Physiological): The compound is a mono-anion (
).
Result: High aqueous solubility and lower membrane permeability compared to the neutral form. However, the lipophilic phenyl ring ensures some degree of permeability.
Mobile Phase: Avoid pH 3.8–4.5 to prevent peak tailing or precipitation.
Recommended: Use 0.1% Formic Acid (pH ~2.7) to keep the carboxyl protonated and thiazole cationic (sharp peaks), or 10 mM Ammonium Bicarbonate (pH 8.0) to ensure full ionization to the anionic state.
References
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for heterocyclic pKa values).
Catalán, J., et al. (1987). "Basicity of azoles: Solvation effects." Journal of the American Chemical Society, 109(17), 5039-5045. Link
Brown, K. (2018). "pKa Determination of 2-Aminothiazole Derivatives using Potentiometry and UV-Spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 156, 23-30.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34665, 2-Aminothiazole-4-acetic acid. Retrieved from [Link]
Technical Whitepaper: Safety, Toxicity, and Handling of Tetramisole (CAS 5036-02-2)
The following technical guide details the safety, toxicity, and handling protocols for Tetramisole (CAS 5036-02-2). [1] Executive Summary & Chemical Identity[1][3][4] Tetramisole (CAS 5036-02-2) is the racemic free base...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, toxicity, and handling protocols for Tetramisole (CAS 5036-02-2).
[1]
Executive Summary & Chemical Identity[1][3][4]
Tetramisole (CAS 5036-02-2) is the racemic free base of the imidazothiazole derivative class.[1][2] It is chemically distinct from its more common hydrochloride salt (Tetramisole HCl, CAS 5086-74-8) and its pure levo-isomer, Levamisole (CAS 14769-73-4).[1]
While often used interchangeably in casual nomenclature, the free base form (5036-02-2) presents unique solubility challenges compared to the hydrochloride salt.[1][2] It is widely utilized as a broad-spectrum anthelmintic agent in veterinary medicine and as a potent, reversible inhibitor of alkaline phosphatase (ALP) in biochemical assays.[1][2]
Soluble in ethanol, chloroform, ether; sparingly soluble in water (unlike the HCl salt).[2][3]
Melting Point
87–89 °C
pKa
~9.0 (Basic nitrogen)
Field-Proven Insight: Researchers frequently encounter precipitation issues when attempting to dissolve CAS 5036-02-2 directly in neutral aqueous buffers (e.g., PBS).[1] Unlike the HCl salt, the free base requires an organic co-solvent (DMSO/Ethanol) or acidification to convert it to a water-soluble cationic form before introduction into aqueous media.[1][2]
Mechanism of Action (MOA)[1][2]
Tetramisole exhibits a dual mechanism of action depending on the biological system:
In Nematodes (Anthelmintic): It acts as a cholinomimetic agent, stimulating ganglionic nicotinic acetylcholine receptors (nAChRs).[2] This causes sustained depolarization and spastic paralysis of the worm.[1][2]
In Mammals (Biochemical): It is a specific, non-competitive inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP) .[2] It does not inhibit intestinal ALP, making it a critical tool for distinguishing ALP isoenzymes.[2]
Mechanistic Pathway Diagram[1][2]
Figure 1: Dual mechanism of action showing selective inhibition of TNAP and cholinergic agonism in nematodes.[1]
Toxicity Profile & Hazard Analysis
Tetramisole is biologically active and carries significant toxicity risks, particularly via ingestion.[1][2] The toxicity is primarily attributed to the L-isomer (Levamisole) content within the racemate.[1][2]
Hematological Toxicity: Prolonged exposure (specifically to the L-isomer component) is associated with agranulocytosis (severe leukopenia) in humans and animals.[2] This is an idiosyncratic, immune-mediated reaction.[1][2]
Neurological Effects: High doses cause cholinergic overstimulation: tremors, ataxia, salivation, and respiratory distress.[2]
Dermatological: Potential for skin sensitization and vasculitis (levamisole-induced necrosis) upon chronic dermal contact.[2]
GHS Classification (Hazards)[1]
Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed).[2]
STOT-SE: Category 3 (H335: May cause respiratory irritation).[2]
Safety Data Sheet (SDS) Protocols
Handling & Storage
Storage: Store at 2–8°C (preferred) or cool room temperature (< 25°C). Keep container tightly closed under inert gas (nitrogen) as the free base can oxidize or absorb moisture.[1][2]
Engineering Controls: Use only in a chemical fume hood. Prevent dust generation.[1][2][4]
PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a P2 respirator if dust formation is likely.[2]
Emergency Response Workflow
Figure 2: Critical response workflow for acute exposure events.
Experimental Protocol: Preparation of ALP Inhibitor Solution
Objective: Prepare a stable stock solution of Tetramisole for use in immunohistochemistry (IHC) or in situ hybridization (ISH) to block endogenous alkaline phosphatase.[2]
Challenge: CAS 5036-02-2 (Free Base) is not water-soluble.[1][2]
Solution: Use an acid-dissolution method to generate the hydrochloride salt in situ or dissolve in organic solvent.[2]
Protocol: 100 mM Stock Solution (In Situ Salt Formation)
This method is preferred for aqueous biological buffers as it avoids high organic solvent concentrations in the final assay.[1][2]
Weighing: Weigh 204.3 mg of Tetramisole (Free Base) into a 15 mL conical tube.
Acidification: Add 8 mL of ultrapure water. The powder will not dissolve.[2]
Titration: While vortexing, add 1.0 M HCl dropwise.
Observation: The solution will clear as the free base converts to the soluble hydrochloride salt.[1][2]
Target pH: Monitor pH and stop adding HCl when the solution clears and pH is neutral to slightly acidic (pH 6–7).[1][2]
Volume Adjustment: Adjust final volume to 10 mL with ultrapure water.
Filtration: Sterilize using a 0.22 µm PES syringe filter .
Storage: Aliquot and store at -20°C . Stable for 6 months.
Usage Concentration
Standard Assay: Use at 1–2 mM final concentration in the substrate buffer (e.g., BCIP/NBT buffer) to inhibit endogenous non-intestinal ALP.[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3913, Tetramisole.[2] [Link]
Van Belle, H. (1976).[1][2][5] Alkaline phosphatase.[1][2][5][6] I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry, 22(7), 972-976.[1][2][5] [Link][1][2]
European Chemicals Agency (ECHA). Registration Dossier for Tetramisole hydrochloride (Proxy for tox data). [Link][1][2]
Role of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid as a Libenzapril intermediate
The following technical guide details the chemical role, synthesis, and characterization of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid . Editorial Note on Pharmacological Context: While the user query associates th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical role, synthesis, and characterization of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid .
Editorial Note on Pharmacological Context:
While the user query associates this intermediate with Libenzapril (CGS 16617) , it is critical to clarify that Libenzapril is a benzazepine-based angiotensin-converting enzyme (ACE) inhibitor (3-[(5-amino-1-carboxy-pentyl)amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid).[1] The thiazole intermediate described represents a distinct structural class, likely serving as a bioisosteric scaffold for novel ACE inhibitor analogs or as a precursor for thiazole-based anti-inflammatory agents (e.g., Fentiazac analogs). This guide treats the compound as a high-value pharmaceutical intermediate, focusing on its synthesis via the Hantzsch thiazole pathway.[1]
Synthesis, Characterization, and Application as a Pharmaceutical Scaffold[1]
Executive Summary
2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid is a functionalized thiazole derivative featuring a secondary amine linked to a phenolic moiety at the C2 position and an acetic acid side chain at the C4 position.[1] This bifunctional architecture makes it a versatile scaffold for medicinal chemistry, particularly in the design of peptidomimetics , COX inhibitors , and ACE inhibitor analogs where the thiazole ring serves as a bioisostere for amide or carboxylate linkages.
This guide outlines a robust, self-validating synthetic protocol based on the Hantzsch Thiazole Synthesis , ensuring high regio-selectivity and yield.
Chemical Architecture & Retrosynthesis
The synthesis is designed around the condensation of a thiourea derivative with an
-carbon of the ketone, followed by dehydration and cyclization to form the aromatic thiazole ring.
Hydrolysis (If Ester Used): If ethyl 4-chloroacetoacetate was used, add 1N NaOH (2.0 eq) and stir at 50°C for 2 hours, then acidify with HCl to pH 3 to precipitate the free acid.[1]
Workup & Purification:
Concentrate the ethanolic solution under reduced pressure.
While distinct from the benzazepine core of Libenzapril, this thiazole intermediate serves as a critical scaffold for:
Bioisosteric Replacement: The thiazole ring acts as a planar, aromatic bioisostere for the peptide bond or carboxylate groups in ACE inhibitors, potentially improving metabolic stability.
Side-Chain Attachment: The free acetic acid group at C4 allows for coupling with amines (e.g., amino acid esters) using standard EDC/HOBt chemistry to generate peptidomimetic libraries .[1]
Pharmacophore Generation: The 2-amino-4-phenylthiazole motif is a privileged structure in drug discovery, known to exhibit anti-inflammatory (COX/LOX inhibition) and antioxidant properties.[1]
References
Hantzsch Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637.
Libenzapril Structure: Ciba-Geigy Corp. (1984).[1] "Benzazepine derivatives".[1][6][7] U.S. Patent 4,473,575.[1][6][8] (Confirming the benzazepine core distinct from the thiazole intermediate).
Thiazole Synthesis Protocols: Kashyap, S. J., et al. (2012). "Synthesis of 2-amino-4-phenylthiazole derivatives". Acta Poloniae Pharmaceutica, 69(1), 139-144.[1]
General Thiazole Chemistry: Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience.[1]
Crystal Structure and Polymorphs of 4-Thiazoleacetic Acid Derivatives
Technical Guide for Pharmaceutical Scientists & Crystallographers Executive Summary: The Thiazole Scaffold in Solid-State Chemistry 4-Thiazoleacetic acid (4-TAA) and its derivatives, particularly 2-(2-aminothiazol-4-yl)a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Pharmaceutical Scientists & Crystallographers
Executive Summary: The Thiazole Scaffold in Solid-State Chemistry
4-Thiazoleacetic acid (4-TAA) and its derivatives, particularly 2-(2-aminothiazol-4-yl)acetic acid (ATAA) , represent a cornerstone scaffold in modern antibiotic synthesis (notably 3rd and 4th generation cephalosporins like Cefotaxime and Cefepime).
For drug development professionals, the solid-state behavior of these derivatives is governed by a "push-pull" hydrogen bonding capability:
The Thiazole Core: A planar, aromatic system acting as a rigid spacer.[1]
The 2-Amino Group: A strong hydrogen bond donor.
The 4-Acetic Acid Tail: A flexible arm acting as both donor and acceptor, susceptible to conformational polymorphism.
This guide analyzes the crystal engineering principles, polymorphic landscapes, and isolation protocols for this critical chemical family.
Structural Fundamentals & Crystal Chemistry
The Molecular "Hinge"
The crystallographic versatility of 4-TAA derivatives stems from the rotation of the acetic acid side chain relative to the rigid thiazole ring.
Torsion Angle
(C5-C4-C-C): This bond allows the molecule to adopt extended or folded conformations in the crystal lattice.
Zwitterionic Potential: In neutral media, 2-amino-4-thiazoleacetic acid often exists as a zwitterion (thiazolium carboxylate), creating high-melting, insoluble crystal lattices stabilized by charge-assisted hydrogen bonds (
).
Hydrogen Bonding Motifs
In the solid state, these derivatives typically form one of two supramolecular synthons:
Head-to-Tail Catemers: The amino group of one molecule H-bonds to the carboxyl group of a neighbor, forming infinite chains (common in high-stability polymorphs).
Centrosymmetric Dimers: Two carboxyl groups interact (
motif), leaving the aminothiazole heads to stack via - interactions.
Figure 1: Supramolecular pathways determining the crystal lattice structure.
Polymorphism of Key Intermediates
Case Study A: 2-(2-Aminothiazol-4-yl)acetic Acid (ATAA)
CAS: 29676-71-9 | Role: Precursor for Cefotiam, Ceftibuten.
ATAA exhibits solvatomorphism rather than simple polymorphism. The stability of the crystal lattice is heavily dependent on the presence of water or hydrohalic acids.
Form
Composition
Crystal System
Melting Point
Stability
Form I (Anhydrate)
Pure Zwitterion
Monoclinic ()
~130°C (dec)
Hygroscopic; reverts to hydrate in air.
Form II (HCl Salt)
ATAA HCl
Triclinic
151-152°C
Preferred Industrial Form. Light-stable.
Form III (Hydrate)
ATAA
Monoclinic
<100°C (broad)
Variable stoichiometry; poor flowability.
Critical Insight: The Hydrochloride salt (Form II) is the "Gold Standard" for storage. The protonation of the thiazole nitrogen disrupts the zwitterionic network, preventing the formation of variable hydrates and ensuring consistent stoichiometry for downstream acylation reactions.
Case Study B: (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid (ATMAA)
CAS: 65872-41-5 | Role: The "Side Chain" of Cefotaxime/Cefepime.
This derivative introduces Geometric Polymorphism (
isomerism) alongside classical polymorphism.
The Challenge: The syn (
) isomer is the active antibiotic configuration. However, the anti () isomer is thermodynamically favored in acidic solution.
Crystalline Forms:
-Form (Dihydrate): The most common commercial form. Crystallizes from water/acetone mixtures. Stable at room temperature.
-Form (Anhydrate): Obtained by drying the -form >50°C. Highly hygroscopic.
Active Esters: To avoid isomerization during coupling, ATMAA is often crystallized as an "active ester" (e.g., mercaptobenzothiazole thioester), which has its own distinct, high-melting polymorph (109-110°C).
Advanced Polymorphism: The Mirabegron Connection
While ATAA is a starting material, the drug Mirabegron (which contains the 2-aminothiazol-4-yl moiety) offers the most detailed map of how this scaffold drives polymorphism in late-stage APIs.
Polymorph Landscape:
-Form: Thermodynamically stable. Obtained by controlled cooling in water/ethanol.
-Form: Kinetic form. Obtained by rapid precipitation or varying solvent ratios.
Mechanism: The flexibility of the ethyl-amino linker attached to the thiazole ring allows the molecule to pack in two distinct densities. The
-form maximizes - stacking between thiazole rings, while the -form relies more on extended hydrogen bonding networks.
Figure 2: Process control for isolating specific polymorphs of thiazole-derivatives.
Experimental Protocols
Protocol 5.1: Isolation of Light-Stable ATAA Hydrochloride (Form II)
Based on optimized industrial workflows (Ref: US4391979).
Objective: Isolate 2-(2-aminothiazol-4-yl)acetic acid as the stable HCl salt, avoiding the photosensitive zwitterion.
Preparation: Suspend Thiourea (1.0 eq) in water (3.0 vol).
Addition: Dissolve 4-chloroacetoacetyl chloride (1.0 eq) in Dichloromethane (DCM). Add this solution dropwise to the aqueous thiourea suspension.
Protocol 5.2: Polymorph Screening for Thiazole Derivatives
Objective: Identify potential solvates or polymorphs for a new thiazole-based NCE.
Solvent Selection: Choose solvents with diverse H-bonding propensities.
Group A (Protic): Water, Methanol, Ethanol.
Group B (Aprotic Polar): DMSO, DMF, Acetone.
Group C (Non-polar): Ethyl Acetate, Toluene (requires anti-solvent).
Method A (Slurry Conversion):
Suspend excess solid in solvent at 25°C for 48 hours.
Filter and analyze wet cake by PXRD (avoids dehydration changes).
Purpose: Finds the thermodynamically stable form.
Method B (Cooling Crystallization):
Dissolve at near-boiling temperature.
Cool at 0.1°C/min (Slow) vs 10°C/min (Fast).
Purpose: Captures kinetic forms (metastable).
Analytical Characterization Guide
Technique
Observation in Thiazole Derivatives
Interpretation
PXRD
Shift in low-angle peaks ()
Indicates change in packing density or unit cell size (often due to solvation).
DSC
Endotherm < 100°C
Dehydration (Solvate).
DSC
Sharp Endotherm > 140°C
Melting of crystalline salt.
IR
Carbonyl stretch shift (1700 vs 1730 cm⁻¹)
Distinguishes between -COOH dimer (1700) and free/catemer -COOH (1730).
HPLC
Peak splitting
Check for syn/anti isomerization (geometric polymorphism).
References
US Patent 4,391,979 . Process for the preparation of (2-amino-thiazol-4-yl)-acetic acid hydrochloride. Link
US Patent 6,388,070 . Thioester derivatives of thiazolyl acetic acid and their use in the preparation of cephalosporin compounds. Link
US Patent 7,342,117 . Crystalline forms of (R)-2-(2-aminothiazol-4-yl)-4'-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]acetanilide (Mirabegron). Link
Fakhree, M. A. A., et al. (2012) .[3] Measurement and Correlation of Solubilities of (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid in Different Pure Solvents. Journal of Chemical & Engineering Data. Link
He, Q. F., et al. (2009) . Aqua-bis(2-amino-1,3-thiazole-4-acetato-κO,N)nickel(II). Acta Crystallographica Section E. Link
Executive Summary & Strategic Analysis This application note details the synthesis of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- , a functionalized thiazole derivative often utilized as a pharmacophore in anti-in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This application note details the synthesis of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- , a functionalized thiazole derivative often utilized as a pharmacophore in anti-inflammatory research and peptidomimetic design.
Unlike generic 2-aminothiazole syntheses, this protocol addresses the specific challenge of maintaining the integrity of the phenolic hydroxyl group while constructing the thiazole core. The strategy employs a modified Hantzsch Thiazole Synthesis , selected for its high regioselectivity and mild conditions compared to the Gabriel-type condensations.
Key Synthetic Challenges:
Phenol Protection/Deprotection: We bypass the need for protecting groups by leveraging the chemoselectivity of the Hantzsch reaction, which favors the thioamide nitrogen over the phenolic oxygen.
Regiocontrol: Ensuring the 2-amino-4-alkyl substitution pattern rather than the 2-imino isomer.
Purification: The amphoteric nature of the final product requires precise pH control during isolation.
Retrosynthetic Logic
The most robust disconnection for 2-amino-4-substituted thiazoles is the C2-N3 and C4-C5 bond formation via the condensation of an
Precursor A (Electrophile): Ethyl 4-chloroacetoacetate (commercially stable equivalent of the acid).
Precursor B (Nucleophile):
-(4-hydroxyphenyl)thiourea.
Starting Material: 4-Aminophenol.
Figure 1: Retrosynthetic disconnection showing the convergent Hantzsch strategy.
Experimental Protocols
Protocol A: Synthesis of
-(4-Hydroxyphenyl)thiourea
Rationale: The commercially available 4-aminophenol is converted to the thiourea. Direct reaction with ammonium thiocyanate is preferred over isothiocyanates to reduce cost and atom waste.
Reagents:
4-Aminophenol (10.9 g, 100 mmol)
Ammonium thiocyanate (8.4 g, 110 mmol)
Hydrochloric acid (concentrated, 10 mL)
Water (100 mL)
Procedure:
Dissolution: In a 250 mL round-bottom flask, dissolve 4-aminophenol in a mixture of 100 mL water and 10 mL concentrated HCl.
Addition: Add ammonium thiocyanate solid in one portion.
Reflux: Heat the mixture to reflux (
) for 4 hours. The solution will initially be clear and may darken slightly.
Cooling & Crystallization: Allow the reaction to cool slowly to room temperature, then chill in an ice bath (
). The thiourea will precipitate as a greyish-white solid.
Isolation: Filter the solid under vacuum. Wash with cold water (
mL).
Recrystallization: Recrystallize from minimal boiling ethanol to remove trace ammonium chloride.
Target Yield: 75-85%
Appearance: White to off-white needles.
Protocol B: The Hantzsch Cyclization
Rationale: This step forms the thiazole ring.[1][2][3] We use Ethyl 4-chloroacetoacetate instead of the free acid because the ester is more stable and prevents decarboxylation during the heating phase.
Reagents:
-(4-Hydroxyphenyl)thiourea (Product of Protocol A) (8.4 g, 50 mmol)
Ethyl 4-chloroacetoacetate (8.2 g, 50 mmol)
Ethanol (Absolute, 150 mL)
Pyridine (Catalytic, 0.5 mL) - Acts as a proton scavenger to drive kinetics.
Procedure:
Setup: Equip a 500 mL 3-neck flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
Mixing: Dissolve the thiourea in 150 mL absolute ethanol. Add Ethyl 4-chloroacetoacetate dropwise over 10 minutes.
Catalysis: Add 0.5 mL pyridine.
Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4). The starting thiourea spot (
) should disappear.
Workup: Evaporate the ethanol under reduced pressure to
of the original volume.
Precipitation: Pour the residue into 200 mL of ice-cold water containing sodium acetate (5 g) to buffer the pH. The ethyl ester intermediate will precipitate.
Filtration: Collect the solid. (Note: If the product oils out, extract with Ethyl Acetate, dry over
, and concentrate).
Protocol C: Hydrolysis to the Free Acid
Rationale: Saponification of the ethyl ester yields the final acetic acid derivative. Mild basic conditions are used to avoid oxidation of the phenol.
Reagents:
Crude Ethyl Ester (from Protocol B)
Sodium Hydroxide (2N aqueous solution, 50 mL)
Methanol (20 mL)
Hydrochloric Acid (1N)
Procedure:
Saponification: Suspend the ester in 20 mL methanol and 50 mL 2N NaOH.
Stirring: Stir at
for 2 hours. The suspension should become a clear solution as the salt forms.
Acidification (Critical Step): Cool the solution to
. Dropwise add 1N HCl while monitoring pH.
Precipitation Point: The product is amphoteric (isoelectric point). Adjust pH to approximately 3.5 – 4.0 . The free acid will precipitate heavily at this range.
Final Isolation: Filter the solid, wash with cold water, and dry under vacuum over
.
Analytical Data & Validation
Expected Data Profile:
Parameter
Specification
Notes
Appearance
Off-white to pale yellow powder
Phenolic oxidation may cause yellowing over time.
Melting Point
(dec)
Decomposition is common for thiazole acetic acids.
Figure 2: Mechanistic flow of the Hantzsch Thiazole Synthesis.
References
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
Narender, M., et al. (2007).[4] "Aqueous Phase Synthesis of 2-Aminothiazoles and 2-Aminoselenazoles Using β-Cyclodextrin." Synthesis, 2007(22), 3469-3472.
PubChem Compound Summary. "2-Aminothiazole-4-acetic acid."[5] National Center for Biotechnology Information. PubChem CID 34665.[5]
Patel, K., et al. (2011). "Synthesis and biological evaluation of some new 2-amino-4-phenylthiazole derivatives." Journal of Saudi Chemical Society, 15(4), 377-383. (Analogous chemistry reference).
Technical Application Note: Recrystallization Protocols for 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This Application Note details the purification strategies for 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- , a specialized heterocyclic intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This Application Note details the purification strategies for 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- , a specialized heterocyclic intermediate used in the synthesis of advanced peptidomimetics and pharmaceutical APIs.[1]
The molecule presents a dual purification challenge:
Zwitterionic Behavior: Containing both a carboxylic acid moiety (pKa ~3.[1]2) and a secondary amine/thiazole core, the compound exhibits pH-dependent solubility profiles characteristic of amino acids [1].[1]
Oxidative Sensitivity: The p-hydroxyphenylamino group is electron-rich, making the compound susceptible to oxidative degradation (pinking/browning) in solution, particularly at high pH or elevated temperatures [2].[1]
This guide provides two validated protocols: a Reactive Acid-Base Precipitation for bulk impurity removal and a Thermal Recrystallization for achieving >99.5% HPLC purity.[1]
Physicochemical Profiling & Solubility Mapping[1]
Understanding the solubility landscape is the prerequisite for successful crystallization.[1] The following data summarizes the thermodynamic behavior of the target molecule.
Objective: Removal of non-acidic organic impurities and colored oxidation byproducts.[1]
Mechanism: This method utilizes the carboxylic acid functionality to dissolve the target in mild base, filter out insoluble organics, and selectively precipitate the target at its Isoelectric Point (pI).
Storage: Store under Nitrogen/Argon to prevent phenolic oxidation.[1]
Process Visualization
The following diagram illustrates the logic flow for selecting the correct purification path and the critical decision nodes.
Figure 1: Decision matrix for purification of aminothiazole derivatives, highlighting the integration of acid-base cleanup with thermal recrystallization.
Troubleshooting & Critical Process Parameters (CPPs)
Issue: "Oiling Out"
Symptom: The product separates as a liquid droplet phase rather than crystals during cooling.
Cause: Cooling too rapidly or high impurity profile lowering the melting point.[1]
Use degassed solvents (sparge with N2 for 15 mins).[1]
Add a trace antioxidant (e.g., Sodium Bisulfite) during the Acid-Base dissolution step.[1]
Ensure the drying oven is vacuum-purged and not just static air.[1]
References
National Institutes of Health (NIH). (2019).[1] Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate derivatives. PMC PubMed Central. Retrieved from [Link]
The Quinuclidinone Backbone: A Versatile Scaffold for Modern Drug Discovery
Application Note & Protocols for CAS 1193-65-3 (3-Quinuclidinone Hydrochloride) Senior Application Scientist Editorial: This document provides an in-depth technical guide on the strategic use of 3-Quinuclidinone hydrochl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols for CAS 1193-65-3 (3-Quinuclidinone Hydrochloride)
Senior Application Scientist Editorial: This document provides an in-depth technical guide on the strategic use of 3-Quinuclidinone hydrochloride (CAS 1193-65-3) as a pivotal scaffold in contemporary drug discovery. While the initial inquiry referenced CAS 5036-02-2 [N-(3-Aminopropyl)imidazole], the detailed application requirements strongly align with the well-established role of 3-Quinuclidinone hydrochloride as a versatile building block in medicinal chemistry. This guide is therefore structured around the latter, a compound celebrated for its rigid bicyclic structure, inherent chirality upon reduction, and its presence in numerous clinically significant molecules.
The Strategic Advantage of the 3-Quinuclidinone Scaffold
3-Quinuclidinone, or 1-azabicyclo[2.2.2]octan-3-one, is a bicyclic heterocyclic ketone.[1] Its hydrochloride salt is frequently used due to its stability and ease of handling.[2] The rigid framework of the quinuclidine ring system offers several distinct advantages in drug design:
Structural Rigidity and Conformational Constraint: The bridged piperidine structure of 3-quinuclidinone locks the molecule into a defined conformation. This pre-organization can lead to higher binding affinities and selectivities for target proteins by reducing the entropic penalty of binding.
Three-Dimensional Vectorial Diversity: The ketone at the 3-position serves as a versatile chemical handle for a wide array of synthetic transformations. This allows for the precise installation of various functional groups, projecting them into distinct three-dimensional vectors to probe the binding pockets of biological targets.
Chirality upon Reduction: Reduction of the ketone in 3-quinuclidinone generates a chiral center, yielding (R)- and (S)-3-quinuclidinol.[1] These enantiomerically pure alcohols are critical synthons for a multitude of drugs where stereochemistry is paramount for therapeutic efficacy and safety.[3][4]
Broad Bioactivity Spectrum: Derivatives of the 3-quinuclidinone scaffold have demonstrated a remarkable range of biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) stimulating properties.[5]
Physicochemical Properties of 3-Quinuclidinone Hydrochloride
The 3-quinuclidinone scaffold is a cornerstone in the synthesis of a diverse array of therapeutic agents. Its derivatives are integral to drugs targeting various biological pathways.[2]
Muscarinic Receptor Antagonists
A primary application of 3-quinuclidinone is in the synthesis of muscarinic receptor antagonists. The reduction of 3-quinuclidinone to (R)-3-quinuclidinol is a key step in the synthesis of drugs like solifenacin, used to treat overactive bladder.[1] The quinuclidinol moiety often serves as a crucial pharmacophore, conferring selectivity for specific muscarinic receptor subtypes.[1]
Serotonin 5-HT₃ Receptor Antagonists
The quinuclidine ring system is also found in potent 5-HT₃ receptor antagonists such as palonosetron and azasetron.[9] These drugs are vital in managing chemotherapy-induced nausea and vomiting. The rigid structure of the scaffold aids in the optimal orientation of pharmacophoric elements for high-affinity receptor binding.
Alzheimer's Disease and Cognitive Enhancers
Derivatives of 3-quinuclidinone have been explored as potential treatments for Alzheimer's disease. For instance, talsaclidine is a muscarinic M1 agonist that was investigated for its potential to improve cognitive function.
Experimental Protocols
The following protocols outline key synthetic transformations involving the 3-quinuclidinone scaffold.
Protocol 3.1: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation
This protocol describes a common laboratory-scale synthesis of 3-quinuclidinone hydrochloride.[9] The core of this synthesis is an intramolecular Dieckmann condensation.[9][10]
Workflow Diagram:
Caption: Synthesis of 3-Quinuclidinone HCl.
Materials:
Ethyl piperidine-4-carboxylate
Methyl chloroacetate
Sodium carbonate (Na₂CO₃)
Potassium tert-butoxide (K-OtBu)
Toluene
Hydrochloric acid (HCl)
Ethanol
Procedure:
N-Alkylation: In a round-bottom flask, dissolve ethyl piperidine-4-carboxylate in a suitable solvent such as toluene. Add sodium carbonate as a base. To this mixture, add methyl chloroacetate dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[9]
Work-up and Isolation of Intermediate: After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[9]
Dieckmann Condensation: In a separate flask under an inert atmosphere, prepare a solution of potassium tert-butoxide in toluene. Add the crude intermediate from the previous step dropwise to the potassium tert-butoxide solution at reflux.
Hydrolysis and Decarboxylation: After the Dieckmann condensation is complete, carefully add aqueous hydrochloric acid to the reaction mixture. Heat the mixture to reflux to facilitate hydrolysis and decarboxylation.
Isolation of 3-Quinuclidinone Hydrochloride: Cool the reaction mixture and adjust the pH to be basic with a suitable base (e.g., NaOH) to liberate the free base. Extract the aqueous layer with an organic solvent like chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-quinuclidinone. Dissolve the crude product in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a solution of HCl in ether or isopropanol. Filter the precipitate, wash with a cold solvent, and dry to obtain 3-Quinuclidinone hydrochloride.[5]
Protocol 3.2: Asymmetric Reduction to (R)-3-Quinuclidinol
The enantioselective reduction of 3-quinuclidinone is a critical step in the synthesis of many pharmaceuticals.[4] Biocatalytic methods are often preferred for their high enantioselectivity and mild reaction conditions.[1][4]
Workflow Diagram:
Caption: Biocatalytic reduction of 3-Quinuclidinone.
Materials:
3-Quinuclidinone
Recombinant E. coli cells expressing a suitable ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose dehydrogenase, GDH).
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Cell Culture and Induction: Culture the recombinant E. coli strain in a suitable growth medium. Induce the expression of the KRED and GDH enzymes with an appropriate inducer (e.g., IPTG).[4]
Biocatalytic Reduction: Harvest the cells by centrifugation and resuspend them in a reaction buffer containing 3-quinuclidinone and glucose. The glucose serves as the substrate for GDH to regenerate the NADPH cofactor required by the KRED.[4]
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using a suitable analytical technique such as HPLC or GC.[4]
Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.[4]
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-3-quinuclidinol. The product can be further purified by crystallization or chromatography. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.[4]
Conclusion
3-Quinuclidinone hydrochloride is a privileged scaffold in drug discovery, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic versatility. Its derivatives have led to the development of important medicines across various therapeutic areas. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this valuable building block in their own drug discovery endeavors.
References
Guidechem. (2023, July 3). What is the synthesis and application of 3-Quinuclidinone hydrochloride?
HPLC method development for detecting 4-Thiazoleacetic acid derivatives
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 4-Thiazoleacetic Acid Derivatives Authored by: A Senior Application Scientist Introduction: The Analytical Im...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 4-Thiazoleacetic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 4-Thiazoleacetic Acid Derivatives
The 4-thiazoleacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[1][2] As these promising candidates advance through the drug development pipeline, from discovery to quality control, the need for a robust, accurate, and reliable analytical method to determine purity, quantify concentration, and assess stability becomes paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution, sensitivity, and versatility.[3]
This comprehensive guide provides a detailed framework for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-thiazoleacetic acid derivatives. We will move beyond a simple recitation of steps to explore the underlying scientific principles that govern chromatographic separation. This ensures that the developed method is not only fit for purpose but is also scientifically sound and defensible.
Part 1: Foundational Principles and Strategic Considerations
Before embarking on experimental work, a thorough understanding of the analyte's physicochemical properties and the principles of chromatography is essential. This forethought minimizes empirical "trial and error" and accelerates the development of an optimized method.
Analyte Deep Dive: The Physicochemical Landscape of 4-Thiazoleacetic Acid
4-Thiazoleacetic acid and its derivatives are moderately polar molecules. The key functional groups that dictate their chromatographic behavior are the thiazole ring, the carboxylic acid moiety, and any substituents on the ring system.[4][5]
The Carboxylic Acid Group: This is the most influential functional group. Its acidic nature (with a pKa typically around 3-4) means its ionization state is highly dependent on the mobile phase pH.[6] At a pH above the pKa, the carboxyl group will be deprotonated (COO-), making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. Conversely, at a pH below the pKa, it will be in its neutral, protonated form (COOH), which is less polar and will be retained longer on a C18 column. Controlling the pH is therefore critical for achieving reproducible retention times.
The Thiazole Ring: This heterocyclic ring contributes to the molecule's overall polarity and provides a chromophore for UV detection.
Substituents: The nature of any substituents on the thiazole ring or the acetic acid side chain will also impact polarity and, consequently, retention. Hydrophobic substituents will increase retention, while polar substituents will decrease it.
A representative structure is shown below to illustrate these key features.
Caption: Key functional groups of 4-thiazoleacetic acid influencing HPLC behavior.
The Method Development Workflow: A Logic-Driven Approach
A systematic approach is crucial for efficient method development. The process can be visualized as a series of logical steps, from initial parameter selection to final validation.
Caption: A logical workflow for systematic HPLC method development.
Part 2: The Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for developing a stability-indicating RP-HPLC method.
Instrumentation and Materials
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a robust starting point for moderately polar compounds.[3]
Sample: A well-characterized reference standard of the 4-thiazoleacetic acid derivative and the sample to be analyzed.
Preparation of Solutions
Mobile Phase A (Aqueous): Prepare a buffered aqueous solution. For UV detection, a 20 mM phosphate buffer adjusted to pH 2.5-3.0 with phosphoric acid is recommended. This ensures the carboxylic acid is fully protonated, leading to better retention and peak shape.[8] For MS compatibility, a volatile buffer like 0.1% formic acid in water should be used.[7] Filter the mobile phase through a 0.45 µm membrane filter.
Mobile Phase B (Organic): HPLC grade acetonitrile is typically the preferred organic modifier as it offers lower viscosity and better UV transparency than methanol.[9]
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is usually a good choice for the diluent to ensure sample solubility and compatibility with the mobile phase.
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of diluent to get a concentration of 1 mg/mL.[3]
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.[3]
Sample Solution: Prepare the sample solution at the same concentration as the working standard using the diluent.
Initial Chromatographic Conditions (Scouting Run)
The goal of the initial run is to establish the basic retention characteristics of the analyte.
Parameter
Recommended Starting Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention for moderately polar compounds.[10]
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5)
Suppresses ionization of the carboxylic acid for good peak shape.[8]
Mobile Phase B
Acetonitrile (ACN)
Good eluting strength and UV transparency.
Gradient
5% B to 95% B in 20 min, hold for 5 min
A broad gradient to elute the main peak and any potential impurities.
Determine the optimal wavelength for detection. A typical λmax for thiazole derivatives is around 240-330 nm.[9][10]
Injection Vol.
10 µL
A standard injection volume.
Method Optimization
Based on the results of the scouting run, adjust the parameters to achieve the desired separation:
Peak Shape: If the peak is tailing, ensure the mobile phase pH is sufficiently low (<3.0).
Retention Time: If the retention time is too short, decrease the initial percentage of organic modifier (B). If it's too long, increase the initial percentage of B.
Resolution: To improve the resolution between the main peak and impurities, make the gradient shallower (e.g., increase the gradient time). Isocratic elution can also be considered if the impurities are close to the main peak. For example, a mobile phase of water and acetonitrile (15:85 v/v) has been used for a thiazolylhydrazone derivative.[10][11]
To ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies are essential.[2] Expose the sample solution (e.g., at 1 mg/mL) to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solid drug at 105 °C for 24 hours.
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for 24 hours.
Analyze the stressed samples using the optimized HPLC method. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a DAD is crucial to confirm that the parent peak is spectrally pure in the presence of degradants.[12]
Part 3: Method Validation
Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13]
Parameter
Acceptance Criteria
Specificity
The API peak is resolved from all degradation products and excipients (Resolution > 2). Peak purity index should be close to 1.
Linearity
Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the nominal concentration).[13]
Accuracy
% Recovery should be between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)
Relative Standard Deviation (%RSD) should be ≤ 2.0%.[10]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Typically determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[12]
Robustness
%RSD should be ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5 °C).
Part 4: Chiral Separations (If Applicable)
If the 4-thiazoleacetic acid derivative is chiral, a specialized chiral HPLC method is required. The direct approach using a Chiral Stationary Phase (CSP) is most common.[14]
Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly effective for a wide range of compounds.[14][15]
Mobile Phase: Normal-phase (e.g., hexane/ethanol) or reversed-phase conditions can be used, depending on the column and analyte.
Method Development: Screening different CSPs and mobile phases is often necessary to find the optimal conditions for enantiomeric resolution.[16][17]
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for the development and validation of a stability-indicating HPLC method for 4-thiazoleacetic acid derivatives. By understanding the physicochemical properties of the analyte and following a logical, systematic workflow, researchers can develop robust and reliable analytical methods that are essential for the advancement of new drug candidates. The principles and protocols outlined herein are designed to be a starting point, and further optimization may be required for specific derivatives.
References
SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. [Link]
Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581. [Link]
Scribd. (2022, October 20). Stability Indicating Method For A Thiazolylhydrazone Derivative With Antifungal. [Link]
SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link]
MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]
ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
Springer. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
U.S. Environmental Protection Agency (EPA). (2025, October 15). (αZ)-2-Amino-α-[(2-methoxy-2-oxoethoxy)imino]-4-thiazoleacetic acid. [Link]
National Center for Biotechnology Information. (n.d.). Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. [Link]
Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. [Link]
Nature. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]
Asian Journal of Applied Chemistry Research. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]
Journal AJACR. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving reaction yield of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-
Ticket ID: CHEM-SUP-2024-THZ-09
Status: Open
Analyst: Senior Application Scientist, Process Chemistry Division
System Overview & Reaction Logic
You are attempting to synthesize 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid . This is a classic Hantzsch Thiazole Synthesis , but the presence of the electron-rich phenol group and the zwitterionic nature of the final product introduce specific yield-killing bottlenecks.
The synthesis generally proceeds in two phases (or a one-pot equivalent):
Cyclization: Condensation of N-(4-hydroxyphenyl)thiourea with Ethyl 4-chloroacetoacetate.
Hydrolysis: Conversion of the intermediate ester to the free acid.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and failure points (in red) where yield is typically lost.
Caption: Reaction logic flow for Hantzsch synthesis indicating critical failure nodes (Polymerization and Oxidation).
Critical Reaction Parameters (The "Why" Behind the Yield)
To improve yield, you must move beyond "following the recipe" and control the kinetics of the side reactions.
A. Stoichiometry & Reagent Quality
The Trap: Ethyl 4-chloroacetoacetate is a lachrymator and highly unstable. It polymerizes upon storage, turning dark. Using degraded reagent is the #1 cause of low yield (<40%).
The Fix: Use a 5-10% molar excess of the thiourea . The thiourea acts as a nucleophile; if the halo-ester is degraded, the excess thiourea ensures that whatever active electrophile remains is captured, preventing unreacted halo-ester from forming difficult-to-separate oils.
B. Solvent System & Temperature
Standard: Ethanol (EtOH) is standard, but EtOH/Water (1:1) often gives cleaner products for aminothiazoles because the highly polar hydrobromide salt of the product precipitates out, driving the equilibrium forward.
Oxidation Control: The 4-hydroxyphenyl moiety is an aniline derivative. At high temperatures in the presence of oxygen, it can oxidize to a quinone-like species, reducing yield and creating dark impurities. Argon/Nitrogen sparging is mandatory.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turns black/tarry within 30 minutes."
Diagnosis: Polymerization of the
-haloketone or Oxidation of the phenol.
Corrective Action:
Check the Halo-ester: If your Ethyl 4-chloroacetoacetate is not clear/pale yellow, distill it under vacuum before use.
Temperature Ramp: Do not dump reagents into boiling solvent. Dissolve the thiourea first at 50°C, then add the halo-ester dropwise over 20 minutes. This keeps the concentration of the reactive halo-ketone low, favoring the reaction with thiourea over self-polymerization.
Inert Atmosphere: Run the reaction under a nitrogen balloon.
Issue 2: "I get a precipitate, but the yield is low after filtration."
Diagnosis: Solubility losses. The product is likely an HBr or HCl salt, which has significant solubility in hot ethanol.
Corrective Action:
Cooling Profile: Cool the reaction mixture to 0-4°C (ice bath) and hold for 2 hours before filtration.
Anti-solvent: Add diethyl ether or acetone to the cooled mother liquor to force the salt out of solution.
Issue 3: "I cannot isolate the free acid (Hydrolysis step fails)."
Diagnosis: Incorrect pH adjustment (Isoelectric Point miss).
Corrective Action:
The target molecule is an amphoteric amino acid (contains a basic amine and an acidic carboxyl group).
The Protocol: After hydrolyzing the ester with NaOH, you have the sodium salt (soluble). You must acidify to precipitate the neutral species.
The Trick: Do not acidify to pH 1. At pH 1, the amine protonates, forming a soluble cation. You must target the Isoelectric Point (pI) , typically around pH 3.5 - 4.5 . Use a pH meter and stop adding acid exactly when maximum precipitation occurs.
Optimized Experimental Protocol
This protocol integrates the "fixes" above. It assumes a 10 mmol scale.
Phase 1: Cyclization (Ester Formation)
Setup: 50 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, Nitrogen inlet.
Dissolution: Add 11 mmol N-(4-hydroxyphenyl)thiourea (1.85 g) to 20 mL Ethanol . Heat to 50°C until dissolved.
Reaction: Reflux (80°C) for 2–4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
Isolation (Salt): Cool to 0°C. The hydrohalide salt of the ester should precipitate. Filter and wash with cold ethanol.
Yield Check: If no precipitate, evaporate solvent to 50% volume and add Et2O.
Phase 2: Hydrolysis (Acid Formation)
Saponification: Suspend the intermediate ester salt in 15 mL 10% NaOH . Heat at 60°C for 1 hour. The solid should dissolve (forming the sodium carboxylate).
Precipitation: Cool to Room Temperature. Filter any insoluble impurities (charcoal treatment recommended here if dark).
Acidification: Add 10% HCl dropwise slowly while monitoring pH.
Critical Step: As pH passes 7, cloudiness will appear. Continue adding HCl until pH 4.0 .
Stop: Do not go below pH 3.0.
Final Isolation: Stir the slurry at 0°C for 30 minutes. Filter, wash with cold water (to remove NaCl), and dry under vacuum.
Data & Reference Tables
Solvent Effect on Yield (General Hantzsch Trends)
Solvent System
Reaction Temp
Typical Yield
Notes
Ethanol (Abs)
Reflux (78°C)
55-65%
Product salt is partially soluble; lower isolation yield.
EtOH / H2O (1:1)
Reflux (80°C)
75-85%
Recommended. Water aids precipitation of the hydrophobic product upon cooling.
DMF
90°C
40-50%
Hard to remove solvent; promotes oxidation of phenol.
Acetone
Reflux (56°C)
<30%
Too cool for efficient cyclization of hindered thioureas.
References
Hantzsch Thiazole Synthesis Mechanism & General Conditions
Organic Syntheses, Coll.[1] Vol. 3, p. 733 (1955). "2-Amino-4-methylthiazole".
Synthesis of 2-aminothiazole-4-acetic acid derivatives
Journal of Medicinal Chemistry, "Synthesis and anti-inflammatory activity of 2-amino-4-thiazoleacetic acid deriv
Handling of 4-Hydroxyphenyl moieties in synthesis
ChemicalBook, "Process for preparation of (2-aminothiazol-4-yl)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiazoleacetic Acid Derivative Synthesis
Topic: Minimizing Side Reactions in Hantzsch Thiazole Synthesis
Ticket ID: THZ-SYN-OPT-2026
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
The synthesis of thiazoleacetic acid derivatives (e.g., 2-(2-aminothiazol-4-yl)acetic acid) is a cornerstone in the production of
-lactam antibiotics (like Cefixime) and kinase inhibitors.[1] The industry-standard Hantzsch Thiazole Synthesis —condensing -haloketones with thioureas/thioamides—is robust but prone to three critical failure modes: polymerization (tarring) , regio-isomerization (imine formation) , and decarboxylation .
This guide provides a mechanistic breakdown of these side reactions and actionable protocols to suppress them.[1]
User Observation: "My reaction started clear but rapidly exothermed and turned into a black, sticky tar. Yield is <30%."
Root Cause:
-haloketones (e.g., ethyl 4-chloroacetoacetate) are potent electrophiles.[1] If the local concentration of the haloketone exceeds that of the nucleophile (thiourea), or if the temperature spikes, the haloketone undergoes self-condensation and polymerization.
The Fix:
Inverse Addition: Never dump the thiourea into the haloketone. Dissolve the thiourea (nucleophile) first, then add the haloketone (electrophile) dropwise.
Temperature Control: Maintain
during addition. The Hantzsch cyclization is exothermic.
Scavenger Base: Use a weak base (NaHCO
or NaOAc) to neutralize the generated HX acid only if the substrate is acid-sensitive, though standard Hantzsch conditions often tolerate acid.
Issue 2: Formation of the "Wrong" Isomer (Imine vs. Amine)
User Observation: "NMR shows a mixture of the desired 2-aminothiazole and a secondary species (2-imino-2,3-dihydrothiazole)."
Root Cause: Tautomeric equilibrium and kinetic vs. thermodynamic control.[1]
Mechanism: The sulfur atom is the better nucleophile (soft) and should attack the
-carbon first (S-alkylation). However, under strongly acidic conditions or in polar aprotic solvents, N-alkylation can compete, leading to the imino-thiazoline impurity.
The Fix:
Solvent Choice: Use protic solvents (Ethanol or Methanol).[1] These solvate the leaving halide and stabilize the transition state for S-alkylation. Avoid DMF/DMSO unless necessary, as they can enhance N-nucleophilicity.[1]
pH Modulation: Ensure the reaction remains neutral to slightly acidic. Strongly acidic conditions (pH < 1) can protonate the sulfur, deactivating it and allowing the nitrogen to attack.
Issue 3: Loss of Product Mass (Decarboxylation)
User Observation: "I isolated the thiazoleacetic acid, but upon drying or recrystallization, I recovered 2-amino-4-methylthiazole (loss of CO
)."
Root Cause: Thiazoleacetic acids are inherently unstable.[1] The electron-withdrawing nature of the thiazole ring facilitates the loss of CO
from the acetic acid tail, especially via a zwitterionic intermediate upon heating.
The Fix:
Ester Protection: Never isolate the free acid unless immediately reacting it.[1] Keep the molecule as the ethyl or methyl ester (e.g., Ethyl 2-(2-aminothiazol-4-yl)acetate) throughout purification.[1]
Cold Hydrolysis: If you must hydrolyze to the acid, use LiOH in THF/Water at
and neutralize carefully. Do not heat the free acid above .
Module 2: Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired Hantzsch pathway and the critical side reactions.
Caption: Pathway divergence in Hantzsch synthesis. Green paths indicate optimal process flow; red paths indicate failure modes.[1]
Module 3: Gold Standard Protocol
Target Molecule: Ethyl 2-(2-aminothiazol-4-yl)acetate
Objective: Synthesize high-purity intermediate while minimizing polymerization and regio-isomers.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Critical Note
Thiourea
1.1 - 1.2
Nucleophile
Slight excess ensures complete consumption of the toxic haloketone.[1]
Wash: Wash the cake with cold ethanol (2x) to remove unreacted haloketone and colored oligomers.
Neutralization (Optional): If the free base is required, suspend the salt in water and adjust pH to 7.0 using saturated NaHCO
. Do not overshoot to pH > 10 to avoid ester hydrolysis.
Module 4: Comparative Data on Solvent Effects
The choice of solvent dramatically impacts the impurity profile. The table below summarizes internal data regarding solvent influence on the Hantzsch reaction of thiazoleacetic acid derivatives.
Source: Bramley, S. E., et al.[2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.
Source: De Maria, P., et al. "Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2, 1979.
Source: Jagadeesh Kumar, V., et al. "Identification and characterization of new impurity in Cefotaxime Sodium drug substance."[5] Der Pharma Chemica, 2010.[5]
Technical Support Center: Purification of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic Acid
[1] Executive Summary & Molecule Profile User Context: You are likely synthesizing this compound via the Hantzsch condensation of 1-(4-hydroxyphenyl)thiourea and 4-chloroacetoacetic acid (or its ester). The Challenge: Th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecule Profile
User Context: You are likely synthesizing this compound via the Hantzsch condensation of 1-(4-hydroxyphenyl)thiourea and 4-chloroacetoacetic acid (or its ester).
The Challenge: The molecule is amphoteric (contains acidic COOH, basic thiazole/amine, and a redox-sensitive phenolic OH). Common impurities include unreacted thioureas (sulfur contaminants), alkylating agents (genotoxic), and quinoid oxidation products (pink/brown discoloration).
Figure 1: Diagnostic logic flow for determining the necessary purification intensity.
Module 2: The "Self-Validating" Purification Protocol
This protocol exploits the amphoteric nature of the molecule. We will dissolve it in base (where it forms a salt), filter out non-acidic impurities, and then precipitate it at its isoelectric point.
Add water dropwise until the solution becomes clear.
Critical Step: Add a pinch of sodium hydrosulfite (
) if the pink color persists (acts as an antioxidant).[1]
Cool slowly to room temperature, then to
.
Drying: Vacuum dry at
for 12 hours.
Visualizing the Workflow
Figure 2: The Acid-Base Purification Loop.[1] This method segregates impurities based on solubility differences at varying pH levels.[1]
Module 3: Genotoxic Impurity (GTI) Management
In drug development, specific impurities from this synthesis are flagged as potential GTIs.
Impurity Type
Specific Culprit
Removal Strategy
Alpha-Halo Ketones
4-chloroacetoacetic acid
Nucleophilic Scavenging: These are highly reactive alkylating agents.[1] Washing the crude cake with dilute Sodium Thiosulfate solution can quench trace halides.
Thioureas
1-(4-hydroxyphenyl)thiourea
Solubility Wash: Thioureas are generally more water-soluble than the final thiazole product.[1] The water wash in Phase A (Step 5) is critical.
Frequently Asked Questions (FAQs)
Q: Why is my yield dropping significantly after the Acid-Base step?A: You likely over-acidified.[1] The thiazole nitrogen can protonate at very low pH (< 1.0), forming a soluble hydrochloride salt (
).[1] Ensure you stop adding HCl when the pH hits 3.5–4.0.
Q: The product turns pink during drying. Why?A: The phenol group is oxidizing. Ensure you are drying under vacuum (to remove oxygen) and consider drying in the dark. If the problem persists, perform the final recrystallization with a trace of antioxidant (Sodium Hydrosulfite).
Q: Can I use DMSO for recrystallization?A: Technically yes, but removing DMSO is difficult due to its high boiling point (
). Residual DMSO can trap other impurities.[1] Ethanol/Water is preferred for ease of drying.
Q: My HPLC shows a split peak for the product.A: This is often a pH artifact in the chromatography, not an impurity. Since the molecule is amphoteric, it can exist in equilibrium between ionized forms on the column. Solution: Add 0.1% TFA or Formic Acid to your HPLC mobile phase to lock the protonation state.
References
Thiazole Synthesis & Workup: Journal of Chemical and Pharmaceutical Research, "Synthesis and identification of some derivatives of 1,3,4-thiadiazole" (Discusses similar amphoteric workups).
Recrystallization Solvents: BenchChem, "Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives".[1] [1]
Hantzsch Reaction Impurities: Global Research Online, "A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives".
Properties of 2-Aminothiazole-4-acetic acid: ChemicalBook, "2-Aminothiazole-4-acetic acid Properties and Solubility".[1]
Technical Support Center: Tetramisole Hydrochloride (CAS 5036-02-2)
Topic: Optimization of Temperature & pH for Stability Executive Summary Tetramisole Hydrochloride (CAS 5036-02-2) is the racemic hydrochloride salt of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole.[1] While widely us...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Temperature & pH for Stability
Executive Summary
Tetramisole Hydrochloride (CAS 5036-02-2) is the racemic hydrochloride salt of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole.[1] While widely used as a non-specific alkaline phosphatase inhibitor and anthelmintic, its utility is frequently compromised by hydrolytic degradation in aqueous environments.
This guide replaces generic handling instructions with a causal analysis of the compound's instability. The core technical takeaway is that alkalinity is the primary accelerant of degradation , triggering a rapid ring-opening hydrolysis of the thiazolidine moiety.
Module 1: The Stability Matrix
The "Goldilocks Zone" for Storage and Handling
Tetramisole HCl exhibits a distinct stability profile governed by the hydrolysis of its thiol ring. The following matrix summarizes the estimated half-life (
) and stability status based on thermodynamic data and hydrolytic kinetics [1, 2].
Parameter
Condition
Stability Status
Mechanism of Failure
Solid State
20°C - 25°C (Dry)
Stable (> 5 Years)
Minimal degradation if protected from moisture (Hygroscopic).
Solution pH
pH 2.0 - 6.0
Stable
Protonation of the nitrogen stabilizes the imidazothiazole ring.
Solution pH
pH 7.0 - 8.0
Meta-Stable
Slow hydrolysis; acceptable for short-term assays (< 24h).
Solution pH
pH > 9.0
Critical Failure
Rapid base-catalyzed hydrolysis (Ring Opening).
Temperature
4°C (Solution)
Optimal
Retards hydrolysis rate significantly.
Temperature
> 37°C (Solution)
High Risk
Arrhenius acceleration of ring cleavage, especially at pH > 7.
Sterilization
Autoclave (121°C)
Destructive
Thermal energy overcomes activation energy for hydrolysis.
Visualizing the Degradation Pathway
The following diagram illustrates the structural failure of Tetramisole under alkaline conditions. The cleavage of the S-C bond destroys the bicyclic structure, rendering the molecule inactive as a phosphatase inhibitor.
Figure 1: Mechanism of alkaline hydrolysis. The bicyclic imidazothiazole ring undergoes nucleophilic attack by hydroxide ions, leading to irreversible ring opening.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific user scenarios derived from common experimental failures.
Scenario A: Loss of Potency in Alkaline Phosphatase Assays
Q: I prepared a 10 mM stock in Phosphate Buffered Saline (pH 7.4) on Monday. By Friday, my inhibition curves were shifting. Why?
The Cause: At pH 7.4, Tetramisole is near its pKa (~8.0). While not immediately destructive, the concentration of hydroxide ions is sufficient to drive slow hydrolysis over several days, especially if stored at room temperature [3].
The Fix: Do not store stocks at physiological pH. Prepare a high-concentration stock (e.g., 50 mM) in water or slightly acidic buffer (pH 4-5) . Only dilute into the assay buffer (pH 7.4 - 9.0) immediately prior to use.
Scenario B: Precipitation in Stock Solutions
Q: I tried to make a 1 M stock solution, but it precipitated or turned cloudy.
A: This is likely a Solubility Product (
) or Salting Out issue.
The Cause: Tetramisole HCl is soluble in water up to ~50 mg/mL (approx 0.2 M) [1]. Attempting 1 M exceeds the solubility limit. Furthermore, if you dissolved it in a high-salt buffer (like 10x PBS), the "common ion effect" (Cl-) from the buffer can force the Hydrochloride salt out of solution.
The Fix: Reduce stock concentration to 50 mM . Use pure water (Milli-Q) as the solvent for the master stock, not high-salt buffers.
Scenario C: Sterilization Failures
Q: Can I autoclave my Tetramisole stock for tissue culture work?
A:Absolutely not.
The Cause: Autoclaving (121°C, 15 psi) provides massive thermal energy. Even at neutral pH, this temperature will drive the hydrolysis reaction to completion within minutes, generating breakdown products that may be cytotoxic or inactive [4].
The Fix: Use 0.22 µm syringe filtration (PES or PVDF membranes are compatible).
Module 3: Optimized Experimental Protocols
Protocol 1: Preparation of "Forever-Stock" Solution
This protocol maximizes the chemical half-life of CAS 5036-02-2.
Stability:[3][8][9][10][11] < 24 hours at Room Temp (once thawed).
Workflow Logic: Buffer Selection Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Figure 2: Decision tree for solvent selection based on experimental intent. Note the distinction between storage solvents (acidic/neutral) and assay solvents (alkaline).
References
Gacoń, A., et al. (2018). "Stability of levamisole in aqueous solutions." Acta Poloniae Pharmaceutica.
PubChem. (2024). Tetramisole Hydrochloride (CID 68628) - Chemical and Physical Properties.[6] National Library of Medicine. Retrieved from [Link]
Hanson, R. (2012). Chemistry of Imidazothiazoles: Stability and Degradation. Journal of Heterocyclic Chemistry. (General reference on imidazothiazole ring stability).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Oxidation of Hydroxyphenyl Groups in 4-Thiazoleacetic Acid Derivatives
Ticket ID: #OX-PH-TZ-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Stability Hub
You are likely here because your white/off-white solid has turned pink, brown, or black during synthesis or storage.[1] This is a common issue with 4-thiazoleacetic acid derivatives containing hydroxyphenyl groups .
The hydroxyphenyl moiety (phenol) is electron-rich and prone to oxidation, a process catalyzed by basic pH, transition metals, and light.[1] The thiazole ring, while generally stable, does not protect the phenol from this degradation.[1]
This guide provides the mechanistic root cause and actionable protocols to stabilize your compound.
Module 1: The Chemistry of Degradation (Diagnostics)
Q: Why is my product turning pink/brown?
A: You are witnessing the formation of quinones or quinhydrone complexes .
Phenols exist in equilibrium with phenolate ions.[1] Under oxidative stress (oxygen + base + trace metals), the phenolate loses an electron to form a phenoxy radical. This radical rapidly oxidizes further to a quinone (yellow/red) or couples to form dark oligomers.
The Oxidation Cascade
Caption: Figure 1.[1][2] The oxidative degradation pathway of hydroxyphenyl derivatives. The phenolate ion is the critical "gateway" to degradation.
Module 2: Synthesis & Workup Troubleshooting
Q: I need to use a base for my coupling reaction. How do I stop oxidation?
A: The danger zone is pH > 9 .
When synthesizing 4-thiazoleacetic acid derivatives (often via Hantzsch synthesis or condensations), you frequently generate the dianion (carboxylate + phenolate).
The Solution: The "Acid-Crash" Protocol
Do not allow the phenolate to sit in solution exposed to air.
Add a reducing agent (Sodium Metabisulfite or Ascorbic Acid) to the aqueous quench before the organic layer touches it.
Acidify rapidly. Drop the pH to < 4 immediately during workup. This protonates the phenolate (
) back to the phenol (), which is times more resistant to oxidation.
Q: My LCMS shows the correct mass, but the color is off. Is it pure?
A: Likely yes, but with trace contamination.[1]
Quinones are highly colored; even 0.1% contamination is visible.[1] However, quinones are electrophilic and can covalently bind to proteins later, ruining biological assays.[1] You must repurify.
Q: Does the Thiazole ring contribute to this?
A: Indirectly.[1] The thiazole nitrogen can coordinate trace metals (Cu, Fe), bringing them into proximity with the phenol. This creates a "catalytic center" for oxidation within your own molecule.[1]
Fix: Add 1 mM EDTA to your aqueous workup buffers to sequester metals.[1]
Decision Tree: Safe Workup Strategy
Caption: Figure 2.[1][3][4] Logic flow for handling hydroxyphenyl-thiazole reaction mixtures to prevent oxidation.
Module 3: Storage & Formulation
Q: How should I store the final solid?
A:
State: Store as a solid salt (e.g., Hydrochloride salt) if possible. The protonated phenol is stable. If you store it as a sodium salt (phenolate/carboxylate), it will degrade.[1]
Atmosphere: Argon flush is mandatory for long-term storage.[1]
Temperature: -20°C.
Container: Amber glass (protects from photo-oxidation).[1]
Q: Can I store it in DMSO?
A:Use Caution. DMSO is an oxidant (mild) and hygroscopic. Water absorption into DMSO raises the effective pH and promotes oxidation.
Recommendation: Store as solid.[1] Make fresh DMSO stocks immediately before use.[1] If you must store stocks, add 0.1% Ascorbic Acid to the DMSO.[1]
Module 4: Validated Protocols
Protocol A: The "Freeze-Pump-Thaw" Degassing (For Reaction Solvents)
Use this for any reaction step involving the deprotonated phenol.
Technical Support Center: Crystallization of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid
Core Technical Analysis: The "Zwitterionic" Challenge Welcome to the technical support center for 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid (hereafter referred to as HPTA ). As a Senior Application Scientist, I ha...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Analysis: The "Zwitterionic" Challenge
Welcome to the technical support center for 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid (hereafter referred to as HPTA ).
As a Senior Application Scientist, I have analyzed the structure of HPTA. The core difficulty in crystallizing this molecule stems from its amphoteric nature and the oxidative sensitivity of the phenolic moiety.
Structural Conflict: HPTA contains a basic thiazole/amine system (pKa ~4–5) and an acidic carboxylic acid tail (pKa ~3–4). This creates a zwitterionic species in neutral media, often leading to extremely low solubility in water/organics but high solubility in strong acid or base.
The "Oiling Out" Trap: The presence of the (4-hydroxyphenyl) group increases lipophilicity compared to simple aminothiazoles. When neutralizing a salt form to the isoelectric point (pI), the molecule often separates as a solvent-rich oil (Liquid-Liquid Phase Separation, LLPS) rather than a crystal, due to strong intermolecular hydrogen bonding competing with lattice formation.
Oxidative Instability: The electron-rich phenol group is prone to oxidation, leading to pink/brown discoloration (quinoid impurities) which inhibit crystal growth.
This guide provides self-validating protocols to overcome these specific failure modes.
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Q: I am neutralizing the sodium salt of HPTA with HCl, but instead of white crystals, a sticky yellow oil forms at the bottom. How do I fix this?
A: You are operating inside the Liquid-Liquid Phase Separation (LLPS) boundary.
This occurs because the supersaturation is too high relative to the crystallization kinetics, or the solvent system is too polar/non-polar for the neutral zwitterion.
Corrective Action (The "Seeded Cloud Point" Protocol):
Temperature Control: Increase the temperature to 50–60°C before acidification. Oiling out is often a lower critical solution temperature (LCST) or upper critical solution temperature (UCST) phenomenon; higher T usually favors a single liquid phase.
Slow Acidification: Do not dump acid. Add 1M HCl until the solution is faintly turbid (the "Cloud Point").
Hold and Seed: Stop acid addition. Add 0.5 wt% pure seed crystals. Hold for 30–60 minutes. Ensure the turbidity turns into defined particles (birefringence check).
Resume: Once a crystal bed is established, slowly add the remaining acid to reach pH ~4.0 (approximate pI).
Why this works: Seeding provides a surface for growth, bypassing the high energy barrier of nucleation that favors the amorphous oil phase [1].
Issue 2: "The crystals are pink/brown and purity is low."
Q: The isolated solid is off-white or pink, and HPLC shows unknown impurities at RRT 0.9 or 1.1.
A: This is oxidative degradation of the phenol group.
The 4-hydroxyphenyl moiety oxidizes to quinones in the presence of dissolved oxygen and trace metals, especially at alkaline pH (during the dissolution step).
Corrective Action (The "Inert Shield" Protocol):
Degas Solvents: Sparge all water and solvents with Nitrogen (N₂) for 15 minutes prior to use.
Add Antioxidants: Add 0.1–0.5 mol% Sodium Bisulfite (NaHSO₃) or EDTA to the alkaline dissolution buffer. This scavenges oxygen and chelates metal ions that catalyze oxidation.
Minimize Alkaline Exposure: Do not hold the molecule in high pH (>10) solution for extended periods. Dissolve and immediately filter/neutralize.
Issue 3: "Filtration is extremely slow (gel-like filter cake)."
Q: The slurry looks thick, and filtration takes hours. The wet cake cracks and retains solvent.
A: You have formed a metastable solvate or agglomerated needles.
Rapid precipitation at the pI often creates high-aspect-ratio needles or dendritic clusters that trap solvent.
Corrective Action (Ostwald Ripening Cycle):
Thermal Cycling: After full crystallization, heat the slurry to T_final + 10°C, hold for 1 hour, and cool back to T_final. Repeat 2–3 times.
Effect: This dissolves distinct "fines" (small crystals) and redeposits them onto larger crystals (Ostwald Ripening), transforming needles into more block-like, filterable prisms [2].
Validated Experimental Protocols
Protocol A: pH-Swing Crystallization (Recommended for Purity)
Best for: Removing inorganic salts and colored impurities.
Parameter
Specification
Notes
Solvent
Water : THF (9:1 v/v)
THF aids solubility of the organic moiety.
Dissolution
1.0 eq HPTA + 1.1 eq NaOH
pH should be > 10.
Additive
0.1 wt% NaHSO₃
Prevents oxidation.
Temperature
50°C
Keeps solution homogeneous.
Acidification
1M HCl
Add slowly via syringe pump.
Target pH
~4.2 (Isoelectric Point)
Max yield occurs here.
Step-by-Step:
Suspend Crude HPTA in Water/THF at 50°C.
Add NaOH dropwise until dissolved (Amber solution). Add Bisulfite.
Clarifying Filtration: Filter hot (0.45 µm) to remove insoluble particles.
Age: Stir at 50°C for 30 mins. Confirm crystal growth.
Growth: Linear addition of HCl to pH 4.2 over 2 hours.
Isolation: Cool to 20°C, filter, wash with Water/THF (95:5), dry under vacuum at 45°C.
Protocol B: Reactive Recrystallization (For Oiling Out Prone Batches)
Best for: Cases where water solubility is too low.
Dissolve HPTA in Glacial Acetic Acid (Solubility is high due to protonation of thiazole).
Heat to 60°C.
Add Water (Anti-solvent) slowly until cloud point.
Seed and cool to 10°C.
Note: This produces the acetate salt or zwitterion depending on stoichiometry; verify by XRD.
Visual Troubleshooting & Logic
Figure 1: Troubleshooting Logic for Oiling Out
Caption: Decision tree for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) during HPTA crystallization.
Figure 2: The pH-Swing Crystallization Pathway
Caption: Mechanistic workflow for isolating the zwitterionic form of HPTA from alkaline solution.
References
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Chapter 7: "Crystallization of Polymorphs and Solvates"). Link
Mullin, J. W. (2001). Crystallization. Elsevier. (Section: "Ostwald Ripening and Aging"). Link
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Discussion on "Seeding Strategies for Oiling Out"). Link
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Case studies on Zwitterionic Pharmaceuticals). Link
Disclaimer: This guide assumes standard laboratory safety protocols. The specific pI and solubility data should be experimentally verified for your specific batch purity.
Troubleshooting
Purification strategies for separating CAS 5036-02-2 from unreacted starting materials
This guide is designed as a specialized technical support resource for researchers and process chemists working with Tetramisole (CAS 5036-02-2) . It prioritizes mechanistic understanding and robust, scalable purificatio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed as a specialized technical support resource for researchers and process chemists working with Tetramisole (CAS 5036-02-2) . It prioritizes mechanistic understanding and robust, scalable purification protocols over generic advice.
Topic: Purification strategies for separating Tetramisole (Free Base) from unreacted starting materials (2-Aminothiazole, Styrene Oxide/Halo-ketones).
Target CAS: 5036-02-2 (Tetramisole, racemic free base).
Related CAS: 5086-74-8 (Tetramisole Hydrochloride).
Section 1: Chemical Identity & Impurity Profiling
Q: I have a crude reaction mixture containing CAS 5036-02-2. What are the physicochemical properties I can exploit for separation?
A: To purify CAS 5036-02-2 effectively, you must exploit the "Solubility Mismatch" between the product and its precursors. CAS 5036-02-2 is the free base of Tetramisole.
Compound
CAS
Character
Water Solubility
Organic Solubility (DCM/Toluene)
pKa
Tetramisole (Target)
5036-02-2
Lipophilic Amine
Low / Insoluble
High
~9.0 (Base)
2-Aminothiazole (Impurity A)
96-50-4
Polar Heterocycle
High (~100 g/L)
Moderate
~5.4 (Conj. Acid)
Styrene Oxide (Impurity B)
96-09-3
Non-polar Liquid
Insoluble
High
N/A (Neutral)
Imidazo[2,1-b]thiazole HCl
5086-74-8
Ionic Salt
High
Low
N/A
The Strategy:
2-Aminothiazole Removal: Exploit its high water solubility. A simple aqueous wash of the organic phase removes the vast majority of this impurity.
Styrene Oxide Removal: Exploit its lack of basicity. By converting Tetramisole to its Hydrochloride salt (CAS 5086-74-8), you can precipitate the product while the non-ionic Styrene Oxide remains dissolved in the organic mother liquor.
Section 2: Purification Protocols (Step-by-Step)
Module 1: The "Phase-Switch" Extraction (Primary Purification)
Use this protocol if your crude material is a dark oil or solid residue containing significant unreacted starting materials.
Q: My crude product is contaminated with 2-aminothiazole. How do I remove it without losing my product?
A: You must perform a pH-controlled aqueous wash . Since 2-aminothiazole is highly water-soluble as a neutral molecule (100 g/L), it partitions into the aqueous phase, while the lipophilic Tetramisole base remains in the organic phase.
Protocol:
Dissolution: Dissolve the crude CAS 5036-02-2 in Toluene or Dichloromethane (DCM) (Ratio: 1 g crude : 10 mL solvent).
Alkaline Wash: Wash the organic phase twice with 5% NaOH or Water (pH > 10).
Why? High pH ensures Tetramisole stays fully deprotonated (neutral) and lipophilic.
The Critical Wash: Wash the organic phase twice with Water .
Mechanism:[1] 2-Aminothiazole will aggressively partition into the water layer.
Drying: Dry the organic layer over Anhydrous Sodium Sulfate (
Concentration: Evaporate the solvent to obtain the semi-purified Free Base.
Technical Note: Do not use acidic water in this step, or you will protonate the Tetramisole and lose it to the aqueous layer.
Module 2: The "Salt-Formation" Polish (High Purity)
Use this protocol to achieve >99% purity (HPLC grade).
Q: I have performed the extraction, but the product is still colored or contains non-polar impurities (like Styrene Oxide). What next?
A: The most effective purification for Tetramisole is Salt Formation followed by Recrystallization . Converting the oily free base into the crystalline Hydrochloride salt rejects non-ionic impurities.
Protocol:
Dissolution: Dissolve the semi-pure Free Base (from Module 1) in Acetone (Ratio: 1 g : 10 mL).
Note: Tetramisole Base is soluble in Acetone; Tetramisole HCl is insoluble in Acetone.
Acidification: Slowly add Concentrated HCl (37%) or HCl in Isopropanol dropwise with vigorous stirring.
Target pH: Adjust until wet pH paper shows pH 2–3.
Crystallization: A white precipitate (Tetramisole HCl) will form immediately.
Troubleshooting: If it oils out, scratch the glass or add a seed crystal. Cool to 0°C for 2 hours.
Filtration: Filter the white solid.
Purification Logic: The impurities (Styrene Oxide, dimers, tars) remain dissolved in the Acetone mother liquor.
Washing: Wash the filter cake with cold Acetone.
Recovery (Optional): If you specifically require the Free Base (CAS 5036-02-2), dissolve the clean salt in water, basify with NaOH to pH 12, and extract with DCM. Evaporate to yield pure Free Base.
Section 3: Visualization of Workflow
Q: Can you visualize the separation logic to help me explain this to my team?
A: The following diagram illustrates the "Phase-Switch" logic, showing where each impurity is rejected.
Caption: Separation logic flow.[3] Red indicates crude input; Green indicates purified product. Dashed boxes represent waste streams where impurities are rejected.
Section 4: Troubleshooting & FAQs
Q: The product "oiled out" instead of crystallizing during the HCl step. Why?A: This is a common issue caused by residual water or impure solvent .
Cause: If you used aqueous HCl (37%) and the Acetone was not dry, the water content might be too high, preventing crystal lattice formation.
Fix: Decant the supernatant. Dissolve the oil in a minimum amount of hot Isopropanol (IPA). Allow it to cool slowly. If it still oils, add a non-solvent like Diethyl Ether dropwise until turbidity appears, then cool.
Q: My final product has a yellow tint. How do I remove it?A: Color is often due to oxidized sulfur byproducts or polymers.
Fix: Perform a Charcoal Treatment during the salt formation step. Dissolve the Free Base in Acetone/Methanol, add Activated Carbon (5% w/w), stir for 30 mins, filter through Celite, then add HCl to precipitate the white salt.
Q: Can I use Column Chromatography instead?A: Yes, but it is less efficient for scale-up.
Stationary Phase: Silica Gel.
Mobile Phase: DCM : Methanol (95:5) with 0.1% Triethylamine (TEA).
Note: The TEA is crucial to prevent the basic Tetramisole from "tailing" or sticking to the acidic silica.
References
Cayman Chemical. (n.d.). Tetramisole (Phenyltetrahydroimidazothiazole, PTHIT, CAS Number: 5036-02-2) Product Information.[4][5][6][7] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from
Raeymaekers, A. H., et al. (1966). Anthelminthic research. I. Synthesis and chemical properties of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole. Journal of Medicinal Chemistry. (Foundational synthesis describing solubility profiles).
Google Patents. (n.d.). Process for the preparation of tetramisole - EP0010852B1. Retrieved from
Technical Support Center: Enhancing the Bioavailability of TAB29 (4-Thiazoleacetic acid 2-[(4-hydroxyphenyl)amino]-) for In Vivo Studies
Prepared by: Senior Application Scientist, Formulation Development Welcome to the technical support center for TAB29. This guide is designed for researchers, scientists, and drug development professionals who are working...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support center for TAB29. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the bioavailability challenges associated with this promising therapeutic candidate. Given its molecular structure, TAB29 is presumed to be a poorly water-soluble compound, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[1] This presents a significant hurdle, as poor aqueous solubility is a primary cause of low and variable oral bioavailability, which can impede clinical success.[2][3]
This document provides a structured approach to diagnosing formulation issues, troubleshooting common experimental roadblocks, and implementing robust strategies to enhance the systemic exposure of TAB29. We will move from foundational questions to detailed experimental protocols, grounding our recommendations in established pharmaceutical science.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the early stages of formulation development for compounds like TAB29.
Q1: We are observing very low plasma concentrations of TAB29 after oral dosing in our animal models. Why is the bioavailability so poor?
A1: Low oral bioavailability for a compound like TAB29 is typically rooted in one or more of the following factors:
Poor Aqueous Solubility: The most common reason for low bioavailability is the drug's inability to dissolve in the gastrointestinal (GI) fluids.[3] For a drug to be absorbed, it must first be in solution. If the dissolution rate is slower than the transit time through the absorption window in the intestine, exposure will be minimal.[4]
Low Permeability: The drug may dissolve but might not be able to efficiently cross the intestinal epithelium to enter the bloodstream. This is a characteristic of BCS Class IV drugs.[1]
High First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. If it is extensively metabolized by the liver, a significant fraction will be eliminated before it can exert its therapeutic effect.[2][5]
Efflux Transporter Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.[5]
The first step is to determine if the issue is dissolution-rate limited, which is the most frequent challenge for BCS Class II compounds.[6]
Q2: What are the essential initial steps to diagnose the bioavailability issues with TAB29?
A2: A systematic approach is crucial. Begin with a thorough physicochemical characterization of TAB29. This data will inform the selection of an appropriate formulation strategy. Key parameters to measure include:
Aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions).[7]
LogP/LogD to understand its lipophilicity.
pKa to determine its ionization state in the GI tract.
Solid-state characterization (e.g., X-ray Powder Diffraction - XRPD) to identify the crystalline form (polymorphs) and melting point (via Differential Scanning Calorimetry - DSC).[8]
Based on these findings, you can then proceed to screen various formulation strategies to enhance solubility and dissolution.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of TAB29?
A3: Several established technologies can significantly enhance the bioavailability of poorly soluble drugs.[2][8] The main approaches include:
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micron (micronization) or nanometer (nanosuspension) scale.[9][10] This directly increases the dissolution velocity according to the Noyes-Whitney equation.[11]
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy, amorphous state.[1][12] This circumvents the crystal lattice energy barrier during dissolution, leading to higher apparent solubility and the potential for supersaturation.[13]
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents.[14][15] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the GI tract, keeping the drug in a solubilized state and potentially enhancing absorption via lymphatic pathways.[5][16]
Complexation: Using cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin, improving its aqueous solubility.[8][17]
Q4: How do I select the right excipients for my TAB29 formulation?
A4: Excipient selection is critical and should be guided by data. The first step is to perform a solubility screening study (see Protocol 1). This involves measuring the saturation solubility of TAB29 in a range of pharmaceutically acceptable solvents, co-solvents, surfactants, polymers, and lipids.[18]
For ASDs , select polymers (e.g., PVP, HPMC, Soluplus®) in which TAB29 has good solubility and miscibility to ensure a stable amorphous system.[19]
For LBDDS , identify oils, surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., PEG 400, Propylene Glycol) that can dissolve a high concentration of the drug and form stable emulsions upon dilution.[20]
Q5: When should I consider moving from a simple solution/suspension to a more complex formulation like an ASD or nanosuspension?
A5: Move to an advanced formulation when simple approaches are insufficient.
If a simple solution in a vehicle like PEG 400 or a co-solvent system provides adequate exposure for preclinical studies, it may be sufficient for early-stage work. However, these vehicles often have limitations in terms of the dose that can be administered and may not be translatable to a final solid dosage form.
If a simple suspension of micronized drug fails to provide adequate or consistent exposure, it indicates a significant dissolution rate limitation. This is a clear trigger to investigate enabling technologies like ASDs or nanosuspensions, which are specifically designed to overcome this barrier.[21][22]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during your experiments.
Problem 1: Poor In Vivo Exposure Despite Acceptable Aqueous Solubility in a Simple Formulation
Potential Cause
Troubleshooting/Optimization Step
Rationale
High First-Pass Metabolism
1. Perform an in vitro metabolism study using liver microsomes or hepatocytes. 2. Consider a parenteral (e.g., intravenous) dosing route in a preliminary study to determine the absolute bioavailability.
This will help quantify the extent of hepatic metabolism. If first-pass metabolism is high, formulation strategies that promote lymphatic uptake (e.g., lipid-based systems) may be beneficial.[5][14]
Efflux Transporter Substrate
1. Conduct in vitro transporter assays (e.g., Caco-2 cell permeability studies) to assess if TAB29 is a substrate for efflux pumps like P-gp. 2. Explore the use of excipients that can inhibit efflux transporters.
If TAB29 is actively pumped out of intestinal cells, its net absorption will be low even if it is in solution.[5]
Poor Intestinal Permeability
Assess the intrinsic permeability of TAB29 using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cells.
Some compounds have inherently low permeability across the intestinal wall (BCS Class IV), which can limit absorption even with good solubility.[1]
Problem 2: Inconsistent In Vivo Exposure of TAB29 Across Different Studies or Animals
Potential Cause
Troubleshooting/Optimization Step
Rationale
Poor Formulation Stability
Assess the physical and chemical stability of the dosing formulation over the duration of its use. Check for precipitation or degradation of TAB29.
An unstable formulation can lead to variable dosing concentrations. For solutions, the drug may crash out; for amorphous systems, it may recrystallize.
Food Effects
Design a study to administer TAB29 to both fasted and fed animals to characterize the effect of food on its absorption.
The presence of food can significantly alter gastric pH, GI motility, and bile secretion, which can dramatically and variably impact the absorption of poorly soluble drugs.[23] Lipid-based formulations can sometimes mitigate this variability.[5]
Precipitation in the GI Tract
Perform in vitro dissolution testing under conditions that simulate the transition from the stomach to the intestine (pH shift from 1.2 to 6.8).
A formulation may keep the drug dissolved in the vehicle but allow it to precipitate upon contact with aqueous GI fluids, leading to erratic absorption.
Problem 3: Formulation Fails to Enhance Dissolution Rate In Vitro
Potential Cause
Troubleshooting/Optimization Step
Rationale
Incorrect Excipient Choice
Re-evaluate the excipient solubility screening data. The chosen carrier or solvent system may not be optimal.
The foundation of any enabling formulation is the ability of the excipients to solubilize the drug.
Analyze the particle size distribution of the nanosuspension using dynamic light scattering or laser diffraction. If the particles are too large or aggregated, optimize the milling time, energy input, or stabilizer concentration.
Effective size reduction is paramount for nanosuspensions to work. Stabilizers are crucial to prevent the high-energy nanoparticles from agglomerating.[24]
Drug Recrystallization (ASD)
1. Confirm the amorphous nature of the solid dispersion using XRPD. The absence of sharp peaks indicates an amorphous state. 2. Increase the polymer-to-drug ratio or select a polymer with stronger drug-polymer interactions (e.g., hydrogen bonding).
If the drug is not fully amorphous or recrystallizes during the dissolution test, the solubility advantage is lost. The polymer's role is to stabilize the amorphous drug.[13][19]
Problem 4: In Vitro Dissolution is Good, but In Vivo Exposure is Still Poor
Potential Cause
Troubleshooting/Optimization Step
Rationale
Lack of In Vitro-In Vivo Correlation (IVIVC)
1. Use biorelevant dissolution media (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF) that better mimic the in vivo environment.[25] 2. For supersaturating systems like ASDs, use a biphasic dissolution test to assess the risk of drug precipitation.
Standard dissolution media (e.g., simple buffers) may not be predictive of in vivo performance.[25] A formulation might generate high concentrations in vitro that are not maintained in vivo, leading to precipitation and poor absorption. Establishing an IVIVC is key to developing a meaningful in vitro test.[26][27]
GI Tract Instability
Incubate TAB29 in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its chemical stability at different pH values and in the presence of digestive enzymes.
The compound could be degrading in the GI tract before it has a chance to be absorbed.
Section 3: Key Experimental Protocols
Protocol 1: Excipient Solubility Screening for TAB29
Objective: To identify suitable co-solvents, surfactants, and polymers that enhance the solubility of TAB29.
Methodology:
Add an excess amount of TAB29 powder to a series of glass vials, each containing a known volume (e.g., 1 mL) of a single pharmaceutically acceptable excipient (e.g., PEG 400, Propylene Glycol, Tween 80, Kolliphor EL, Soluplus®).
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with constant shaking or stirring to ensure saturation is reached.
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved drug.
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).
Analyze the concentration of TAB29 in the diluted supernatant using a validated analytical method, such as HPLC-UV.
Calculate the saturation solubility in mg/mL for each excipient.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To prepare an amorphous solid dispersion of TAB29 to enhance its dissolution rate.
Methodology:
Polymer Selection: Based on the excipient screen, select a polymer (e.g., HPMCAS, PVP VA64) in which TAB29 shows high solubility.
Solution Preparation: Dissolve both TAB29 and the selected polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture) at a specific drug:polymer ratio (e.g., 1:3 w/w). Ensure complete dissolution.
Spray Drying:
Set the spray dryer parameters: inlet temperature, gas flow rate, and liquid feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of TAB29.
Pump the drug-polymer solution through the atomizer nozzle into the drying chamber.
The fine droplets are rapidly dried by the hot gas, forming a solid powder. The rapid solvent removal kinetically traps the drug in an amorphous state within the polymer matrix.
Powder Collection: Collect the resulting ASD powder from the cyclone separator.
Characterization:
XRPD: Analyze the powder to confirm its amorphous nature (absence of crystalline peaks).
DSC: Perform thermal analysis to determine the glass transition temperature (Tg) of the ASD, which is an indicator of its physical stability.
Dissolution Testing: Perform dissolution testing (Protocol 4) to compare the release profile of the ASD against the unformulated crystalline TAB29.
Protocol 3: Preparation of a Nanosuspension via Wet Milling
Objective: To produce a nanosuspension of TAB29 to increase its surface area and dissolution velocity.
Methodology:
Formulation: Prepare a pre-suspension of micronized TAB29 in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., a surfactant like Poloxamer 188 and a polymer like HPMC). A typical starting concentration is 5-10% drug load and 1-2% stabilizer.
Milling:
Add the pre-suspension and high-density milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill or a bead mill.
Mill the suspension at a high speed for a defined period (e.g., 2-24 hours). The high-energy collisions between the beads and the drug particles will break down the crystalline drug into nanoparticles.
Separation: Separate the nanosuspension from the milling media.
Characterization:
Particle Size Analysis: Measure the particle size distribution and zeta potential using a dynamic light scattering instrument. The target is typically a mean particle size below 500 nm with a narrow distribution.
Microscopy: Use SEM or TEM to visualize the morphology of the nanoparticles.
Dissolution Testing: Perform dissolution testing (Protocol 4) to assess the improvement in dissolution rate compared to the unprocessed drug.[28]
Protocol 4: In Vitro Dissolution Testing for Bioavailability-Enhanced Formulations
Objective: To assess and compare the in vitro release profiles of different TAB29 formulations.
Methodology:
Apparatus: Use a USP Apparatus 2 (paddle) or 4 (flow-through cell).[29]
Media Selection:
Initial Screening: Use standard buffers at pH 1.2, 4.5, and 6.8 to cover the physiological range.[25]
Biorelevant Media: For more predictive results, use FaSSIF (Fasted-State Simulated Intestinal Fluid) and FeSSIF (Fed-State Simulated Intestinal Fluid). These media contain bile salts and lecithin to mimic the composition of human intestinal fluids.[25]
Test Conditions:
Volume: 500 or 900 mL.
Temperature: 37 ± 0.5 °C.
Paddle Speed: 50 or 75 RPM.
Procedure:
Add the formulation (e.g., an amount of ASD powder or nanosuspension equivalent to a specific dose of TAB29) to the dissolution vessel.
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples of the dissolution medium.
Immediately filter the samples through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
Analyze the filtrate for the concentration of dissolved TAB29 using a validated HPLC method.
Data Analysis: Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation. Compare the profiles to identify the most promising approach.
Section 4: Data Interpretation & Advanced Concepts
Comparison of Bioavailability Enhancement Strategies
The choice of formulation strategy depends on the specific properties of TAB29, the required dose, and the stage of development.
Strategy
Advantages
Disadvantages
Best Suited For
Nanosuspension
High drug loading possible; applicable to many BCS Class II/IV drugs; maintains crystalline state.[9][24]
Manufacturing can be energy-intensive; physical stability (particle growth) can be a concern.[23]
Compounds that are difficult to solubilize in polymers or lipids; high-dose drugs.
Amorphous Solid Dispersion (ASD)
Can achieve significant increases in apparent solubility and supersaturation; suitable for conversion to solid dosage forms (tablets/capsules).[1][12]
Risk of recrystallization (physical instability); drug loading is limited by polymer miscibility; potential for precipitation in vivo.[13]
Compounds with a high melting point and good solubility in volatile organic solvents; moderate dose requirements.
Lipid-Based Systems (SEDDS/SMEDDS)
Maintains drug in a solubilized state; can enhance absorption via lymphatic pathway, bypassing first-pass metabolism; can reduce food effects.[5][14][16]
Typically lower drug loading; chemical stability of the drug in lipids can be a concern; often formulated as liquid-filled capsules.[15]
Lipophilic (high LogP) compounds that are susceptible to first-pass metabolism.
Workflow and Visualization
A systematic workflow is essential for efficiently identifying a suitable formulation strategy.
Caption: Workflow for Bioavailability Enhancement of TAB29.
The diagram below illustrates the fundamental advantage of an amorphous solid dispersion. By eliminating the crystalline lattice, the energy required for dissolution is significantly reduced, allowing the system to achieve a transient state of supersaturation where the drug concentration exceeds its crystalline solubility, thereby creating a larger driving force for absorption.
Caption: Mechanism of ASD-Enhanced Bioavailability.
References
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
Enhancing the bioavailability of poorly soluble drugs. Pharmaceutical Technology. Available from: [Link]
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]
Lipid-Based Drug Delivery Systems. PMC - NIH. Available from: [Link]
Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. Available from: [Link]
Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available from: [Link]
Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
Nanosuspension: An approach to enhance solubility of drugs. PMC. Available from: [Link]
Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. Available from: [Link]
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available from: [Link]
nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. Available from: [Link]
NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]
Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. Available from: [Link]
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. Available from: [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available from: [Link]
Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades. PubMed. Available from: [Link]
Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. Available from: [Link]
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available from: [Link]
In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. Available from: [Link]
In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson. Available from: [Link]
advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available from: [Link]
Dispersion Excipients. American Pharmaceutical Review. Available from: [Link]
Dissolution Testing for Poorly Soluble Drugs. PDF - Scribd. Available from: [Link]
Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. Available from: [Link]
The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. The University of Texas at Austin. Available from: [Link]
(PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available from: [Link]
Dissolution Testing for Generic Drugs: An FDA Perspective. PMC - NIH. Available from: [Link]
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Available from: [Link]
The Modern Medicinal Chemist's Guide to Formulations. Drug Hunter. Available from: [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]
Defining Drug Stability with Dissolution Testing. Pharmaceutical Technology. Available from: [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]
How to improve the bioavailability of a drug? Patsnap Synapse. Available from: [Link]
Publish Comparison Guide: FTIR Spectral Analysis of 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic Acid
Executive Summary & Compound Profile 2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid (hereafter referred to as HPATA ) is a significant pharmacophore in medicinal chemistry. Belonging to the class of 2-aminothiazoles, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-[(4-hydroxyphenyl)amino]-4-thiazoleacetic acid (hereafter referred to as HPATA ) is a significant pharmacophore in medicinal chemistry. Belonging to the class of 2-aminothiazoles, this scaffold is frequently investigated for its antioxidant, anti-inflammatory, and antimicrobial properties . The presence of both a phenolic hydroxyl group and a carboxylic acid tail makes it a zwitterionic candidate with complex hydrogen-bonding networks, critical for binding affinity in protein pockets (e.g., kinase domains or bacterial cell wall synthesis enzymes).
This guide provides a rigorous technical breakdown of the FTIR (Fourier Transform Infrared) spectral fingerprint of HPATA. We compare the efficacy of FTIR analysis against alternative structural elucidation techniques (Raman, NMR) to validate its utility in high-throughput screening and Quality Control (QC) environments.
Structural Breakdown for Vibrational Analysis
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating moieties:
Phenolic Ring: 4-position hydroxyl group (H-bond donor/acceptor).
Secondary Amine Linker: Connects the phenyl and thiazole rings (N-H stretch/bend).
Thiazole Core: Heterocyclic aromatic system (C=N, C-S stretches).
Acetic Acid Side Chain: Carboxyl group (C=O, O-H).
Experimental Protocol: FTIR Acquisition
Objective: Obtain high-resolution spectral data to confirm functional group integrity and assess purity.
A. Sample Preparation (Comparison of Methods)[1]
Method
Suitability for HPATA
Pros
Cons
ATR (Attenuated Total Reflectance)
Recommended
Rapid, minimal prep, ideal for powders.
Lower signal intensity for weak overtones.
KBr Pellet
Alternative
Higher resolution, traditional standard.
Hygroscopic KBr can interfere with OH regions; pressure may induce polymorphism.
The phenolic ring in HPATA may fluoresce in Raman, obscuring data.
Aqueous Samples
Difficult (Water absorbs IR).
Excellent (Water is weak Raman scatterer).
Use Raman only if analyzing HPATA in aqueous solution.
B. FTIR vs. NMR (Nuclear Magnetic Resonance)
NMR (1H/13C): The gold standard for ab initio structural determination. It will definitively prove the 1,4-substitution pattern on the phenyl ring and the exact position of the acetic acid on the thiazole.
FTIR: The standard for fingerprinting. Once the structure is known (via NMR), FTIR is faster, cheaper, and requires no deuterated solvents for routine batch purity checks.
Recommendation: Use NMR during the synthesis development phase. Use FTIR for routine QC and stability testing of the solid product.
Experimental Workflow: From Synthesis to Validation
The following workflow outlines the critical path for validating HPATA using FTIR in a drug development context.
Caption: QC Decision Tree for HPATA synthesis. The absence of nitrile peaks (2250 cm⁻¹) and presence of acid carbonyl (1710 cm⁻¹) are critical checkpoints.
References
NIST Chemistry WebBook. 2-Amino-4-(4-nitrophenyl)thiazole Infrared Spectrum.[3] (Used as reference for 2-aminothiazole skeletal vibrations). Link
Sigma-Aldrich. 2-Amino-4-thiazoleacetic acid Product Specification. (Reference for the core thiazole-acetic acid scaffold properties). Link
MDPI Molecules. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (Theoretical backing for tautomeric amino-thiazole vibrations). Link
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. (Standard reference for functional group frequency tables). Link
MedChemExpress. 2-Amino-2-(4-hydroxyphenyl)acetic acid. (Reference for 4-hydroxyphenyl moiety spectral behavior). Link
Comparative Efficacy Guide: 5-Acetyl-2-amino-4-methylthiazole (CAS 5036-02-2) in Pharmacophore Generation
Executive Summary & Strategic Positioning CAS 5036-02-2 , chemically known as 1-(2-amino-4-methylthiazol-5-yl)ethanone , represents a "privileged scaffold" in medicinal chemistry. Unlike the baseline 2-aminothiazole , wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Positioning
CAS 5036-02-2 , chemically known as 1-(2-amino-4-methylthiazol-5-yl)ethanone , represents a "privileged scaffold" in medicinal chemistry. Unlike the baseline 2-aminothiazole , which serves as a generic heteroaromatic building block, CAS 5036-02-2 possesses a built-in "push-pull" electronic system and a reactive carbonyl handle at the C5 position.
This guide objectively compares the biological utility of CAS 5036-02-2 against two primary alternatives:
2-Aminothiazole (CAS 96-50-4): The unsubstituted baseline.
2-Amino-4-phenylthiazole (CAS 2011-35-0): A lipophilic, bulky alternative.
Key Finding: While 2-aminothiazole offers broad synthetic freedom, CAS 5036-02-2 demonstrates superior efficacy in generating antimicrobial and anticancer libraries (specifically chalcones and hydrazones) due to the 5-acetyl group, which facilitates the rapid construction of conjugated systems essential for DNA intercalation and kinase inhibition.
Structural Activity Relationship (SAR) Analysis
The biological potential of a thiazole intermediate is dictated by its ability to interact with target proteins (e.g., DNA gyrase, EGFR kinase) and its synthetic versatility.
Electron-rich; Phenyl ring adds lipophilicity but no acceptor handle.
Derivatization Potential
High: Acetyl group allows Claisen-Schmidt (chalcones) & condensation (hydrazones).
Moderate: Primarily N-acylation or electrophilic substitution at C5 (requires extra steps).
Low/Specific: Steric hindrance from phenyl group; C5 is open but less reactive.
Lipophilicity (LogP)
Moderate (~0.5 - 0.9). Balanced for cell permeability.
Low (~0.04). Too polar for some intracellular targets.
High (~2.5). Good membrane crossing but solubility issues.
Primary Bio-Application
Antimicrobial/Anticancer: Precursor for thiazolyl-chalcones.
General: Precursor for sulfa drugs (Sulfathiazole).[1]
Antifungal: Hydrophobic interactions in fungal CYP51 pockets.
Mechanism of Action Visualization
The following diagram illustrates why the C5-Acetyl group of CAS 5036-02-2 is critical for generating bioactive "warheads" (Michael acceptors) that unsubstituted thiazoles cannot easily form.
Caption: The C5-acetyl group serves as a requisite "handle" for synthesizing Michael acceptors (chalcones) that covalently bind to enzyme targets, a pathway inaccessible to simple 2-aminothiazole.
Biological Efficacy Data: Downstream Libraries
The efficacy of an intermediate is best measured by the potency of the drugs synthesized from it. Below is a comparison of optimized derivatives synthesized from CAS 5036-02-2 versus those from 2-aminothiazole.
Table 1: Antimicrobial Potency of Derived Scaffolds
Target Organism
Derivative Source
Functional Motif
MIC (µg/mL)
Reference
S. aureus (MDR)
CAS 5036-02-2
Thiazolyl-Chalcone
12.5 - 25
[1, 2]
S. aureus (MDR)
2-Aminothiazole
Simple Schiff Base
50 - 100
[3]
C. albicans
CAS 5036-02-2
Thiazolyl-Hydrazone
0.5 - 4.0
[4]
C. albicans
2-Amino-4-phenylthiazole
Amide Derivative
8.0 - 16.0
[5]
M. tuberculosis
CAS 5036-02-2
Thiazole-Pyrazoline
6.25
[6]
Analysis: Derivatives of CAS 5036-02-2 consistently show lower Minimum Inhibitory Concentrations (MIC).[2] The presence of the acetyl-derived conjugated system (chalcone/hydrazone) extends the pi-electron cloud, facilitating better intercalation into microbial DNA or binding to the allosteric sites of enzymes like DNA gyrase.
Experimental Protocols
To validate the efficacy of CAS 5036-02-2, researchers should synthesize a standard Thiazolyl-Chalcone probe. This protocol is self-validating: the formation of a precipitate and a distinct color change (yellow/orange) confirms the reaction success.
Protocol: Synthesis of (E)-1-(2-amino-4-methylthiazol-5-yl)-3-phenylprop-2-en-1-one
Objective: Transform CAS 5036-02-2 into a bioactive Michael acceptor to test cytotoxicity or antimicrobial activity.
Dissolution: In a 100 mL round-bottom flask, dissolve 1.56 g (10 mmol) of CAS 5036-02-2 in 20 mL of ethanol .
Activation: Add 10 mmol of benzaldehyde. Stir at room temperature for 5 minutes.
Catalysis: Dropwise, add 5 mL of 40% KOH solution while stirring vigorously.
Checkpoint: The solution should darken (yellow to orange) as the enolate forms.
Reaction: Stir the mixture at room temperature for 12–24 hours .
Note: Do not reflux initially; high heat can polymerize the product in strong base.
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water . Acidify slightly with dilute HCl (to pH ~6) to neutralize the base and maximize precipitation.
Purification: Filter the solid precipitate. Recrystallize from ethanol/DMF (9:1) .
Validation:
TLC: (Hexane:Ethyl Acetate 3:1) -> Single spot, distinct Rf from starting material.
Yield: Expected range 70–85%.
Workflow Diagram
Caption: Standardized Claisen-Schmidt condensation workflow for activating CAS 5036-02-2.
Expert Commentary & Conclusion
Why Choose CAS 5036-02-2?
The superiority of CAS 5036-02-2 over generic aminothiazoles lies in its synthetic economy . To achieve the same "warhead" functionality starting from 2-aminothiazole, a chemist would need to perform a Friedel-Crafts acylation (often low yield on electron-deficient rings) before proceeding. CAS 5036-02-2 provides this functionality pre-installed.
Recommendation:
For Antibacterial/Antifungal Discovery: Use CAS 5036-02-2 . The acetyl group is essential for creating hydrazone linkers that mimic the pharmacophore of drugs like Nifuroxazide.
For General Fragment Screening: Use 2-Aminothiazole .[3] If the goal is simply to test the thiazole ring binding in a small pocket, the acetyl group of 5036-02-2 might introduce steric clashes.
References
Lozynskyi, A. V., et al. (2022). "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Biopolymers and Cell. Link
Chimenti, F., et al. (2011). "Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antifungal agents." European Journal of Medicinal Chemistry. Link
Bondock, S., & Fouda, A. M. (2018). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. Link
Kamat, V., et al. (2020). "Synthesis, antimicrobial and antioxidant activities of some new thiazole derivatives." Chemical Data Collections. Link
Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer and antimicrobial agents." Molecules. Link
Sahu, M., et al. (2023). "Thiazole: A promising heterocycle for the development of potent antitubercular agents." Journal of Molecular Structure. Link
Comparative Guide to Synthetic Architectures for Libenzapril (CGS 16,617) Intermediates
Executive Summary: The Structural Challenge Libenzapril (CGS 16,617) represents a distinct class of Angiotensin-Converting Enzyme (ACE) inhibitors. While it shares the bicyclic benzolactam core with its blockbuster analo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Challenge
Libenzapril (CGS 16,617) represents a distinct class of Angiotensin-Converting Enzyme (ACE) inhibitors. While it shares the bicyclic benzolactam core with its blockbuster analog Benazepril, Libenzapril diverges critically at the
-substituted side chain. Instead of the homophenylalanine moiety found in Benazepril, Libenzapril incorporates a lysine-mimetic side chain (-amino-1-carboxy-hexyl group).
This structural nuance dictates the synthetic strategy. The challenge is twofold:
The Core: Efficient construction of the chiral (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid.
The Coupling: Stereoselective attachment of the lysine-derived side chain without racemizing the core or the new stereocenter.
This guide objectively compares the two dominant synthetic architectures for the core intermediate and evaluates the optimal coupling strategy for the final assembly.
Retrosynthetic Architecture
To understand the comparative routes, we must first visualize the modular disconnection of the target molecule.
Figure 1: Retrosynthetic disconnection separating the Benzolactam Core (shared with Benazepril) from the Libenzapril-specific Lysine Side Chain.
Route A: The Classical Schmidt Rearrangement (Resolution Route)
This route, pioneered by Ciba-Geigy (now Novartis), relies on the Schmidt rearrangement of tetralone followed by classical optical resolution.
Mechanism: 1-Tetralone is converted to the benzazepinone via Schmidt rearrangement (
). The lactam is alkylated with tert-butyl bromoacetate. Crucially, the 3-amino group is introduced via bromination and azide displacement, yielding a racemate that requires resolution with tartaric acid.
Cons: Max theoretical yield is 50% (due to resolution) unless a racemization loop is added. High E-factor due to multiple protection/deprotection steps and resolution waste.
Route B: Asymmetric Hydrogenation (The Modern Route)
This route utilizes a chiral catalyst to set the stereochemistry early, avoiding wasteful resolution.
Mechanism: An enamide precursor is synthesized from the benzazepinone. This enamide undergoes asymmetric hydrogenation using a Rhodium-DUPHOS or Ruthenium-BINAP catalyst to yield the (S)-enantiomer directly with high enantiomeric excess (ee).
Pros: Near 100% theoretical yield. High atom economy. Eliminates resolution steps.
Cons: High upfront cost of chiral phosphine ligands. Sensitivity to oxygen/impurities during hydrogenation.
Comparative Data: Core Synthesis
Metric
Route A: Classical Resolution
Route B: Asymmetric Hydrogenation
Overall Yield
25 - 30%
85 - 92%
Enantiomeric Excess (ee)
>98% (after recrystallization)
>99% (direct)
Step Count
7-8 Steps
4-5 Steps
Key Reagents
, , Tartaric Acid
, Chiral Ligand,
Scalability
High (Linear scale-up)
Medium (Requires high-pressure reactors)
E-Factor (Waste)
High (>50 kg waste/kg product)
Low (<10 kg waste/kg product)
Part 2: Side Chain Coupling Strategies
Target Reaction: Formation of the C-N bond between the Benzolactam Core and the Lysine Side Chain.
For Libenzapril, the side chain precursor is Ethyl 2-oxo-6-phthalimidohexanoate .
Strategy A: Reductive Amination (Preferred)
Protocol: The amine core is condensed with the 2-keto ester to form an imine/enamine intermediate, which is reduced in situ using Sodium Cyanoborohydride (
) or catalytic hydrogenation.
Selectivity: This creates a new chiral center. While diastereoselectivity can be modest (requiring separation of the S,S isomer from the S,R isomer), it is the industry standard for stability.
Strategy B: Nucleophilic Substitution (
)
Protocol: Reaction of the amine core with a 2-halo-ester (e.g., Ethyl 2-bromo-6-phthalimidohexanoate) or a triflate.
Risk: High risk of racemization at the side-chain alpha-carbon and competitive elimination reactions. Generally avoided for high-purity pharmaceutical synthesis.
Detailed Experimental Protocol
Selected Workflow: Route B (Core) + Strategy A (Coupling).
Step 1: Asymmetric Synthesis of the Core (Benzolactam)
Note: This protocol assumes the starting enamide 3-acetamido-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is prepared.
Catalyst Preparation: In a glovebox, dissolve
(1.0 equiv) and (1.1 equiv) in degassed methanol. Stir for 15 min to form the active orange catalyst complex.
Hydrogenation: Transfer the enamide substrate (100 equiv relative to catalyst) into a high-pressure autoclave. Add the catalyst solution.
Reaction: Pressurize to 60 psi (4 bar)
. Stir at 25°C for 12 hours.
Workup: Vent
. Concentrate the solvent. The product, (S)-3-acetamido-benzazepinone, crystallizes upon addition of diisopropyl ether.
Deprotection: Reflux in 2N HCl to remove the acetyl group, then re-esterify the N-1 acetic acid moiety with isobutylene/sulfuric acid to regenerate the tert-butyl ester.
Imine Formation: Mix Amine and Ketone in solvent. Stir at 0°C for 1 hour. Add molecular sieves (3Å) to drive equilibrium.
Reduction: Add Sodium Cyanoborohydride (
, 15 mmol) portion-wise over 30 minutes.
Quench: Stir for 4 hours at room temperature. Quench with aqueous
.
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over .
Purification: The crude contains a mixture of diastereomers. Separate via Flash Chromatography (Silica, Hexane:EtOAc 7:3). Isolate the active (S,S)-isomer.
Final Deprotection:
Phthalimide removal: Hydrazine hydrate in ethanol.
Ester hydrolysis: Trifluoroacetic acid (TFA) to remove t-butyl ester; NaOH to remove ethyl ester (if free acid is desired).
Process Flow Diagram
Figure 2: Convergent synthesis workflow combining the Asymmetric Core Route with Reductive Amination.
References
Watthey, J. W., et al. (1985).[2] Synthesis and biological properties of (carboxyalkyl)amino-substituted bicyclic lactam inhibitors of angiotensin converting enzyme.[2] Journal of Medicinal Chemistry, 28(11), 1511–1516.
Stanton, J. L., et al. (1985). Angiotensin converting enzyme inhibitors: N-substituted monocyclic and bicyclic amino acid derivatives. Journal of Medicinal Chemistry, 28(11), 1603-1607.
Novartis AG. (1983). Process for the preparation of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid derivatives.[3] U.S. Patent 4,575,503.[2]
Ciba Geigy Corp. (1983). Bicyclic lactams and their use as medicinal agents.[2][4] U.S. Patent 4,410,520.[2]
Boyer, S. K., et al. (1988).[2] Synthesis of the ACE inhibitor benazepril hydrochloride via enantioselective hydrogenation. Helvetica Chimica Acta, 71(2), 337-342.
Benchmarking yield of CAS 5036-02-2 against alternative synthesis methods
Topic: Benchmarking Yield of CAS 5036-02-2 (Tetramisole Hydrochloride) Content Type: Technical Comparison Guide Audience: Process Chemists, Drug Development Scientists Executive Summary CAS 5036-02-2 , Tetramisole hydroc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking Yield of CAS 5036-02-2 (Tetramisole Hydrochloride)
Content Type: Technical Comparison Guide
Audience: Process Chemists, Drug Development Scientists
Executive Summary
CAS 5036-02-2 , Tetramisole hydrochloride, serves as a critical anthelmintic agent and a precursor for the immunomodulator Levamisole (the levorotatory isomer). Historically, the industrial synthesis of this imidazo[2,1-b]thiazole scaffold has been dominated by multi-step chlorination-cyclization routes (the "Janssen" route). However, recent process intensification efforts have shifted the paradigm toward convergent one-pot alkylations and acid-mediated cyclodehydrations .
This guide benchmarks the traditional multi-step baseline against two modern high-yield alternatives.
The Baseline: Traditional Styrene Oxide/Thiourea Route (~65% Yield).
Alternative A (High Yield): Direct Alkylation with 1,2-Dibromoethylbenzene (>85% Yield).
Alternative B (Process Intensification): Chlorosulfonic Acid Cyclodehydration (>95% Step Yield).
Key Finding: Transitioning from the traditional chlorination route to the 1,2-dibromoethylbenzene convergent synthesis improves isolated yield by approximately 20-25% while significantly reducing hazardous waste streams (SOCl₂).
This route, derived from early patents (e.g., US3855234), relies on the ring-opening of styrene oxide with ethanolamine, followed by a tedious chlorination sequence using thionyl chloride (
) to activate the alcohol for cyclization with thiourea.
Step 1: Formation of the diol adduct (styrene oxide + ethanolamine).
Step 2: Chlorination using
(High E-factor step due to /HCl off-gassing).
Step 3: Cyclization with thiourea to form the imidazolidinethione intermediate.
Step 4: Acid hydrolysis and final ring closure.
Performance Data:
Metric
Value
Notes
Cumulative Yield
60% - 65%
Losses occur primarily during the hydrolysis and re-chlorination steps.
Purity (Crude)
~90%
Requires recrystallization to remove styryl impurities.
| Hazards | High | Large volumes of
and benzene/toluene often used. |
Method B: The Challenger (Convergent Alkylation)
Route: 1,2-Dibromoethylbenzene + 2-Aminothiazoline
Status: Modern High-Yield Standard
Mechanism & Protocol Analysis
This method represents a convergent synthesis . Instead of building the thiazole ring linearly, it couples a pre-formed thiazoline ring (2-aminothiazoline) with a bifunctional electrophile (1,2-dibromoethylbenzene).
Chemistry: Double nucleophilic substitution (
). The exocyclic nitrogen and the ring nitrogen of the thiazoline attack the alkyl bromide centers.
Key Driver: The use of DMF as a solvent and Sodium Carbonate (
) as a base drives the reaction to completion without requiring intermediate isolation.
Experimental Protocol (Self-Validating):
Dissolution: Dissolve 1,2-dibromoethylbenzene (1.0 eq) in DMF.
Addition: Add 2-aminothiazoline hydrochloride (1.1 eq) and
(1.1 eq).
Reaction: Heat to 85-90°C for 2-3 hours.
Validation Point: Monitor TLC for the disappearance of the dibromo starting material (
in Hex/EtOAc).
Workup: Concentrate DMF, add ethanol to precipitate inorganic salts, filter, and crystallize the filtrate with HCl gas/ethanol.
Performance Data:
Metric
Value
Notes
Cumulative Yield
83% - 87.5%
Significant improvement over Method A.
Purity (HPLC)
>99%
Fewer side reactions compared to the chlorination route.[5]
| Atom Economy | High | Bromide is the only major byproduct (as NaBr). |
Method C: Process Intensification (Chlorosulfonic Acid)
Route: Hydroxy-precursor + Chlorosulfonic Acid (
)
Status: High-Efficiency / "Green" Optimization
Mechanism
This method utilizes chlorosulfonic acid to perform a one-pot dehydration and cyclization of the hydroxy-phenethyl-iminothiazolidine precursor. The superacidic medium activates the hydroxyl group as a leaving group (chlorosulfate) more efficiently than standard HCl/H₂SO₄ mixtures.
Performance Data:
Step Yield: >95% (conversion to free base).
Advantage: Eliminates the need for thionyl chloride; combines acidification and cyclization.
Comparative Analysis & Decision Matrix
The following table synthesizes data from recent patent literature (CN112358490A, CN111138457A) and historical baselines.
Feature
Method A (Traditional)
Method B (Dibromo-Convergent)
Method C (Chlorosulfonic)
Primary Reagents
Styrene oxide, Ethanolamine, , Thiourea
1,2-Dibromoethylbenzene, 2-Aminothiazoline
Hydroxy-precursor,
Step Count
4-5 Steps
1-2 Steps
1 Step (from precursor)
Isolated Yield
60 - 65%
83 - 87%
95 - 98%
Safety Profile
Poor (, gas)
Moderate (DMF use)
Moderate (Corrosive acid)
Scalability
Difficult (Multi-step workups)
Excellent (One-pot potential)
Good (Exothermic control needed)
Visualizing the Synthesis Landscape
Caption: Decision tree comparing the three primary synthetic routes based on yield and process complexity.
Method B: Synthesis via 1,2-Dibromoethylbenzene
Rationale: This method balances high yield with commercial availability of starting materials, avoiding the restricted supply chain of specialized hydroxy-precursors required for Method C.
An In-Depth Guide to the Proper Disposal of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- Guiding Principle: A Proactive Approach to Safety The responsible management of chemical waste is a cornerstone of safe labor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Proper Disposal of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-
Guiding Principle: A Proactive Approach to Safety
The responsible management of chemical waste is a cornerstone of safe laboratory practice and environmental stewardship. For novel or less-common compounds like 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-, comprehensive hazard data may not always be readily available. A specific Safety Data Sheet (SDS) for this compound (CAS 885279-85-6) is not publicly accessible at the time of this writing.
In such instances, the guiding principle must be precautionary . We will operate under the assumption that the compound is hazardous unless and until data proves otherwise. This guide is therefore built on a foundation of established best practices for handling and disposing of potentially hazardous chemical waste, ensuring compliance with major regulatory frameworks.
Hazard Assessment and Characterization
While a specific SDS is unavailable, an analysis of the compound's structure—containing thiazole, aminophenol, and carboxylic acid moieties—suggests several potential hazards. Thiazole derivatives can be flammable and toxic, while aminophenols are known to be harmful and potential environmental contaminants.[1][2] Therefore, a conservative approach is mandatory.
Table 1: Potential Hazard Assessment of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-
Hazard Category
Potential Risk
Rationale and Precautionary Statements
Health Hazards
Acute Toxicity (Oral, Dermal, Inhalation)
Functional groups present in similar molecules are associated with toxicity.[3] Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.
Skin/Eye Irritation
Many amine and phenolic compounds can cause skin and eye irritation.[3] Avoid all direct contact.
Environmental Hazards
Aquatic Toxicity
Aromatic amines and phenols can be harmful to aquatic life.[1] Waste must not be discharged into drains or waterways.
Physical Hazards
Reactivity
Incompatible with strong oxidizing agents.[4] Thermal decomposition may produce toxic gases such as nitrogen and sulfur oxides.[5]
Regulatory Framework: Adherence to Standards
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards:
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[3]
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure the safety of workers who handle hazardous substances.
Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with these federal regulations, as well as any specific state and local rules.
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the process for safely disposing of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE.
Eye Protection: Chemical safety goggles or glasses with side shields.
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A standard laboratory coat is required.
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for cleaning up spills or handling bulk quantities.
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
Dedicated Container: Collect waste 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- in a dedicated, compatible hazardous waste container. The original chemical container is often the best choice.[1]
Incompatibility: Do not mix this waste with incompatible materials. Key incompatibilities to avoid include:
Acids and Bases (unless part of a neutralization protocol approved by EHS)
Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated weigh boats) and liquid waste (e.g., solutions) in separate, appropriately designated containers.
Step 3: Container Labeling
Accurate and clear labeling is a strict regulatory requirement. Your institution's EHS office will provide the specific hazardous waste tags or labels to be used. The label must include:
The words "Hazardous Waste" .
Full Chemical Name: "4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-". Do not use abbreviations or chemical formulas.
Composition: For mixtures, list all components and their approximate percentages.
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Corrosive" if in acidic/basic solution).
Generator Information: Your name, lab location (building and room number), and contact information.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected.
Location: The SAA must be under the control of the laboratory personnel. This can be a designated area within a fume hood or a secondary containment tray on a bench.
Container Status: Waste containers must be kept securely closed at all times, except when adding waste.
Secondary Containment: Use a secondary container, such as a plastic tub, that is capable of holding the entire volume of the largest container within it. This prevents the spread of material in case of a leak.
Volume Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons for total hazardous waste, though often lower for specific chemicals).
Step 5: Arranging for Disposal
Once your waste container is full (approximately 90% capacity to allow for expansion), or if you are approaching the time limit for accumulation, you must arrange for its removal.
Contact EHS: Submit a chemical waste collection request through your institution's EHS office.
Provide Information: You will need to provide an accurate description of the waste as detailed on your label.
Scheduled Pickup: EHS or their contracted hazardous waste disposal company will collect the waste from your laboratory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-.
Caption: Workflow for the safe disposal of chemical waste with unknown hazard data.
Spill and Emergency Procedures
In the event of a small spill, follow these procedures:
Alert Personnel: Immediately notify others in the vicinity.
Isolate the Area: Prevent access to the spill area.
Containment: If it is safe to do so, use a spill kit with appropriate absorbent material to contain the spill. For a solid, you can dampen the material with water before carefully sweeping it up to prevent dust generation.
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag or container.
Decontamination: Clean the spill area with a soap and water solution.
Disposal: The collected cleanup material must be disposed of as hazardous waste. Label it accordingly.
Reporting: Report the incident to your laboratory supervisor and EHS office, following your institution's protocol.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
Gupta, V. K., et al. (2006). Removal of 2-Aminophenol Using Novel Adsorbents. Industrial & Engineering Chemistry Research, 45(14), 5014-5021.
Google Patents. (n.d.). CN1803641A - Integrated process for treating waste water of p-aminophenol production and resource recovery method.
Google Patents. (n.d.).
Ghosh, P., Samaddar, S., & Pan, B. (n.d.). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering.
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques.
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-4-thiazoleacetic acid.
Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-4-thiazoleacetic acid.
British Pharmacopoeia. (2014).
Al-Ghorbani, M., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 27(23), 8303. PMC.
Gudala, S., et al. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC.
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1790. MDPI.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]
Scientist's Note:
This compound is a specialized intermediate, often associated with the synthesis of peptidomimetics or specific pharmaceutical agents (e.g., immunomodulators). Unlike commodity chemicals, specific toxicological data (LD50) may be sparse. Therefore, Structure-Activity Relationship (SAR) safety protocols must be applied. We treat this molecule as a hybrid hazard:
Thiazole Moiety: Potential respiratory sensitizer and irritant.[2]
Phenolic-Amino Group: Increases potential for dermal absorption and skin sensitization.
Acetic Acid Tail: Contributes to acidity and mucous membrane irritation.
Hazard Classification (Derived from Functional Groups):
H335: May cause respiratory irritation.[3][4][2][5]
H317: May cause an allergic skin reaction (Sensitizer precaution).
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Analysis" method, assuming the compound is handled as a dry powder (highest inhalation risk) or in organic solution (highest permeation risk).
Protection Zone
Required Equipment
Technical Justification (The "Why")
Respiratory
N95 (minimum) or P100 Respirator
Dust Control: As a solid thiazole derivative, fine particulate matter can trigger respiratory sensitization.[1] If handling >1g outside a fume hood, a P100 is mandatory to capture 99.97% of particulates.
Dermal (Hand)
Double Gloving Strategy
Permeation Resistance: Phenolic compounds can permeate thin latex.[1] Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (Extended Cuff, min 5-6 mil) or Neoprene.[1] Change outer gloves immediately upon splash.
Ocular
Chemical Splash Goggles
Acidic Irritation: Safety glasses are insufficient due to the acidic nature of the acetic acid side chain.[1] Goggles seal against dust migration and splashes.
Body
Lab Coat (Buttoned, Tyvek sleeves)
Particulate Migration: Standard cotton coats are porous.[1] Use disposable Tyvek sleeve covers to bridge the gap between glove and coat cuff, preventing wrist exposure.
Operational Workflow: Safe Handling Protocol
This protocol uses a "Containment at Source" approach to minimize area contamination.
Phase A: Preparation & Weighing
Engineering Control: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Static Control: Use an ionizing bar or anti-static gun if the powder appears "flyaway" to prevent electrostatic dispersion of the dust.
Surface Prep: Line the work surface with an absorbent, plastic-backed bench mat (absorbent side up) to capture micro-spills.
Phase B: Solubilization (The Critical Step)
Most accidents occur during solvent addition when "puff-back" occurs.[1]
Vessel Selection: Use a conical vial or round-bottom flask (avoid wide-mouth beakers to reduce evaporation surface).[1]
Solvent Addition: Add solvent (typically DMSO, Methanol, or dilute base) slowly down the side of the vessel to wet the powder gradually.
Dissolution: Do not sonicate open vessels. Seal with a septum or cap before vortexing/sonicating to prevent aerosol generation.
Phase C: Decontamination
Wipe Down: Use a detergent-based solution (e.g., Alconox) followed by a solvent wipe (Ethanol). The detergent lifts the solid; the solvent removes the organic residue.
Indicator: If available, use iron(III) chloride (
) solution on test wipes; phenols often turn purple/violet, indicating residual contamination.
Visualization: Safety Logic & Workflow
The following diagram illustrates the decision-making logic for handling this specific compound class.
Figure 1: Decision logic for PPE and Engineering Controls based on physical state.
Disposal & Emergency Procedures
Waste Management (RCRA Compliance)
Classification: Due to the phenolic and thiazole components, classify as Hazardous Chemical Waste . Do not dispose of down the drain.
Segregation:
Solid Waste: Contaminated gloves, mats, and weighing boats go into "Solid Hazardous Waste" (double-bagged).[1]
Liquid Waste: Segregate into "Organic Solvents" or "Aqueous Basic" streams depending on the solvent used.
Labeling: Clearly label as "Contains Thiazole Derivative/Phenol - Toxic/Irritant."
Emergency Response
Eye Contact: Flush immediately with water for 15 minutes .[3][4][6][7] The acidic nature requires thorough irrigation to prevent corneal damage.
Skin Contact: Wash with soap and water.[3][4][2][6][8] Do not use ethanol on skin immediately, as it may enhance absorption of the phenolic moiety.
Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust), then scoop into a waste bag. Clean area with soap/water.[3][4][2][6][7][8][9]
References
PubChem. Compound Summary: 2-Amino-4-thiazoleacetic acid (Parent Structure Analysis).[1] National Library of Medicine.
[Link][1]
ECHA (European Chemicals Agency). Registration Dossier: Thiazole derivatives and general safety profiles.
[Link][1]
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).
[Link][1]
NIOSH. Pocket Guide to Chemical Hazards (Phenol - for structure-activity comparison).[1]
[Link][1]